Technical Documentation Center

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
  • CAS: 129352-62-1

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

An In-depth Technical Guide to 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Introduction The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1] Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. As a saturated oxygen-containing heterocycle, the THP ring system is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] This guide focuses on a key functionalized building block, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS: 101691-94-5), a compound designed for the efficient introduction of the 4-methyl-tetrahydropyran core into target structures. The presence of the iodomethyl group provides a highly reactive handle for synthetic elaboration, making this reagent a valuable intermediate for researchers in drug discovery and synthetic organic chemistry.

Chemical Identity and Physical Properties

Proper identification and understanding of a compound's physical properties are fundamental to its successful application in a laboratory setting. The key identifiers and properties for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- are summarized below.

PropertyValueSource(s)
CAS Number 101691-94-5[2][3]
Molecular Formula C₆H₁₁IO[2]
Molecular Weight 226.06 g/mol [2]
IUPAC Name 4-(iodomethyl)oxane[3]
Synonyms 4-(Iodomethyl)tetrahydropyran, (4-Tetrahydropyranyl)methyl iodide[2]
Appearance Clear colorless to light yellow/brown liquid[3]
Boiling Point 229.1 ± 13.0 °C (Predicted)[2]
Density 1.645 ± 0.06 g/cm³ (Predicted)[2]
Storage Store in freezer (-20°C), sealed in dry conditions, and protected from light.[2]

Synthesis Protocol

The most direct and efficient synthesis of 4-(iodomethyl)tetrahydro-2H-pyran involves a nucleophilic substitution reaction, specifically the Finkelstein reaction. This method transforms a more readily available precursor, typically a mesylate or tosylate, into the desired iodide.

Reaction Scheme
Synthesis of 4-(iodomethyl)tetrahydro-2H-pyran.
Methodology: Finkelstein Reaction

This protocol is adapted from established procedures for the synthesis of alkyl iodides from mesylates.[2]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(methanesulfonyloxymethyl)tetrahydropyran (1.0 eq).

  • Add sodium iodide (NaI, 2.0-2.5 eq) to the flask.

  • Add acetone as the solvent to create a suspension (approx. 10 mL per gram of mesylate).

Step 2: Reflux

  • Heat the reaction mixture to reflux (the boiling point of acetone, ~56°C).

  • Maintain the reflux with vigorous stirring for 4 to 16 hours.

  • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The insolubility of the sodium mesylate byproduct in acetone drives the reaction to completion according to Le Châtelier's principle. If the reaction stalls, the addition of more sodium iodide may be required.[2]

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and filter to remove the precipitated sodium mesylate byproduct.

  • Wash the collected solid with a small amount of fresh acetone.[2]

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Partition the resulting residue between diethyl ether and water.[2]

  • Separate the layers and extract the aqueous phase again with diethyl ether.

  • Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a final wash with water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 4-(iodomethyl)tetrahydro-2H-pyran.[2]

Spectroscopic Characterization

While experimental spectral data for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is not widely available in the public domain, its structure allows for the reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. A commercial supplier notes that the infrared spectrum conforms to the expected structure.[3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.95 - 3.85m2H-O-CH₂ - (axial)
~ 3.40 - 3.30m2H-O-CH₂ - (equatorial)
~ 3.15d2H-CH₂ -I
~ 1.80 - 1.65m1H-CH -CH₂I
~ 1.65 - 1.55m2HRing -CH₂ - (axial)
~ 1.40 - 1.25m2HRing -CH₂ - (equatorial)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 68.0-O-C H₂-
~ 38.0C H-CH₂I
~ 32.5Ring -C H₂-
~ 10.0-C H₂-I
Predicted Mass Spectrometry (MS)
m/zInterpretation
226[M]⁺ (Molecular Ion)
127[I]⁺
99[M-I]⁺ (Loss of iodine radical)
85[C₅H₉O]⁺ (Tetrahydropyran-4-yl-methyl cation)
Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
2950 - 2850C-H (sp³) stretching
1100 - 1050C-O-C (ether) stretching
~ 1200C-I stretching

Chemical Reactivity and Applications

The synthetic utility of 4-(iodomethyl)tetrahydro-2H-pyran is primarily derived from the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The primary alkyl iodide structure is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the tetrahydropyran-4-ylmethyl group to various molecular scaffolds.

General Sₙ2 reactivity of the title compound.

Potential Applications in Drug Development:

  • Linker Chemistry: The compound can be used to install a flexible, hydrophilic linker between a pharmacophore and another molecular entity, such as a targeting moiety or a payload in an antibody-drug conjugate (ADC).

  • Scaffold Decoration: Reaction with nucleophiles such as amines, thiols, or alkoxides on a core drug scaffold allows for the exploration of structure-activity relationships (SAR) by introducing the THP group, potentially improving solubility, cell permeability, or metabolic profile.

  • Synthesis of Complex Molecules: It serves as a key intermediate for building more complex heterocyclic systems where the THP ring is a required structural component. The tetrahydropyran ring system is a core component of numerous approved drugs, highlighting the importance of building blocks like this in pharmaceutical research.[1]

Safety and Handling

Hazard Identification:

  • Signal Word: Danger[2]

  • Hazard Statements: Causes severe skin burns and eye damage.[2]

  • GHS Pictogram: GHS05 (Corrosion)[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.

Conclusion

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is a valuable and highly reactive synthetic intermediate. Its straightforward synthesis via the Finkelstein reaction and the versatile reactivity of its primary iodide functionality make it an important tool for medicinal chemists and researchers. The ability to readily introduce the beneficial tetrahydropyran scaffold allows for the systematic modification of lead compounds, aiding in the optimization of pharmacokinetic and pharmacodynamic properties critical to the drug development process. Proper handling with appropriate safety precautions is essential due to its corrosive nature.

References

  • Supporting Information for Self-assembly of M24L48 Spheres Based on Coordination-Driven Self-assembly. (n.d.). Wiley-VCH.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Miyawaki, S., et al. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Retrieved from [Link]

  • 4-(Iodomethyl)tetrahydro-2H-pyran 97%. (n.d.). AiFChem, an Xtalpi Company. Retrieved from [Link]

  • 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Boyd, S., et al. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.). Google Scholar.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

  • Verma, R., et al. (2000). Proteasomal proteomics: identification of nucleotide-sensitive proteasome-interacting proteins by mass spectrometric analysis of affinity-purified proteasomes. PubMed. Retrieved from [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025). The Analyst. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2025). MDPI. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). Preprints.org. Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). IJRPR. Retrieved from [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). Frontiers. Retrieved from [Link]

  • Isotopic envelope identification by analysis of the spatial distribution of components in MALDI-MSI data. (2023). arXiv. Retrieved from [Link]

  • Proteomic analysis of the site specificity of glycation and carboxymethylation of ribonuclease. (2003). PubMed. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Iodolactonization Mechanism: Synthesis of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one Derivatives

Executive Summary Iodolactonization is a powerful and enduring reaction in synthetic organic chemistry, providing a reliable method for the construction of iodine-containing lactones from unsaturated carboxylic acids. Fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iodolactonization is a powerful and enduring reaction in synthetic organic chemistry, providing a reliable method for the construction of iodine-containing lactones from unsaturated carboxylic acids. First reported by Jean Bougault in 1904, this intramolecular electrophilic cyclization has become a cornerstone for the synthesis of complex natural products and pharmaceutical intermediates.[1][2] Its value lies in its typically mild reaction conditions and its ability to stereoselectively generate multiple chiral centers in a single, efficient step. This guide offers an in-depth examination of the core mechanism of iodolactonization, focusing on the formation of δ-lactones, such as tetrahydro-4-(iodomethyl)-2H-pyran-2-one. We will dissect the reaction step-by-step, explore the critical factors that govern its outcome—including regioselectivity and stereochemistry—and provide a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors.

Foundational Principles of Iodolactonization

Iodolactonization is an intramolecular variant of halohydrin formation, where an alkene and a tethered carboxylic acid react in the presence of an electrophilic iodine source to form a cyclic ester (lactone).[2] The reaction is most efficient for forming five-membered (γ-lactones) and six-membered (δ-lactones) rings, which are common motifs in biologically active molecules.[1]

The general prerequisites for this transformation are:

  • An alkene functional group.

  • A carboxylic acid functional group.

  • A suitable tether of two or three carbon atoms separating the two groups to facilitate intramolecular cyclization.[1]

While other halogens can be used (bromolactonization, chlorolactonization), iodolactonization is often preferred. The C-I bond is weaker, making iodine a better leaving group in subsequent transformations, and the reaction often proceeds with higher selectivity and under milder conditions, avoiding side reactions like simple dihalogenation that can plague bromolactonization.[2]

The Core Mechanism: A Step-by-Step Analysis

The formation of a δ-lactone, such as a derivative of tetrahydro-2H-pyran-2-one, proceeds through a well-established electrophilic addition mechanism. We will use a representative δ,ε-unsaturated acid, 4-methylenehexanoic acid, to illustrate the formation of a related δ-lactone, which follows the identical mechanistic pathway required to generate the target scaffold.

Step 1: Carboxylate Formation and Alkene Activation The reaction is typically initiated under mildly basic conditions, often using aqueous sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[3] Concurrently, molecular iodine (I₂) polarizes and acts as an electrophile, reacting with the electron-rich C=C double bond of the substrate to form a cyclic, three-membered iodonium ion intermediate .[1] This intermediate is highly strained and electrophilic, priming it for nucleophilic attack.

Step 2: Intramolecular Cyclization (6-exo-trig) The key ring-forming step involves the intramolecular nucleophilic attack of the pendant carboxylate on one of the carbons of the iodonium ion. The regioselectivity of this attack is governed by several factors, including Baldwin's Rules for ring closure. For the formation of a six-membered ring from our precursor, the reaction proceeds via a favored 6-exo-trig pathway. The term "6" refers to the number of atoms in the newly formed ring, "exo" indicates that the bond being broken (one of the C-I bonds of the iodonium ion) is outside the ring, and "trig" refers to the trigonal (sp²) geometry of the carbon being attacked. This pathway is kinetically and thermodynamically favored over a competing 7-endo cyclization.[4]

Step 3: Stereoselective Ring Opening The attack of the carboxylate occurs in an Sₙ2-like fashion, approaching from the face opposite to the iodonium ion ring. This anti-addition mechanism dictates the stereochemistry of the final product, resulting in a trans configuration between the newly formed C-O bond and the adjacent carbon-iodine bond.[1] This inherent stereocontrol is one of the most synthetically valuable features of the reaction.

The complete mechanistic sequence is illustrated below.

Caption: The iodolactonization mechanism proceeds via an iodonium ion, followed by a stereospecific 6-exo-trig cyclization.

Key Factors Influencing Reaction Outcomes

The success and selectivity of an iodolactonization reaction are not guaranteed; they are highly dependent on a careful choice of substrate and reaction conditions. As scientists, understanding these nuances allows us to troubleshoot and optimize the synthesis for the desired outcome.

Substrate Structure

The geometry and substitution pattern of the starting unsaturated acid are paramount.

  • Chain Length: The number of atoms separating the alkene and the carboxylate determines the resulting ring size. As a rule, γ,δ-unsaturated acids yield five-membered γ-lactones, while δ,ε-unsaturated acids yield six-membered δ-lactones.

  • Alkene Substitution: The regioselectivity of the carboxylate attack is directed toward the more substituted carbon of the double bond. This is because that carbon can better stabilize the partial positive charge that develops in the transition state as the iodonium ion is opened.[2]

Kinetic vs. Thermodynamic Control

Stereoselectivity can often be controlled by adjusting the reaction conditions. Bartlett and co-workers demonstrated that for certain substrates, the cis and trans diastereomers of the iodolactone can be selectively synthesized.[2]

  • Kinetic Control: Running the reaction at low temperatures (e.g., 0°C or below) for shorter periods favors the product that is formed fastest.[5] This often leads to the cis isomer, which arises from a lower-energy transition state, even if it is the less stable product.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the cyclization becomes reversible.[5] The initial kinetic product can revert to the iodonium intermediate and re-cyclize. Under these equilibrium conditions, the most thermodynamically stable product will predominate. This is typically the trans isomer, where steric interactions are minimized.[2][6]

Control TypeTypical ConditionsFavored ProductRationale
Kinetic Low Temperature (≤ 0°C), Short Reaction Timecis-LactoneForms via the lowest activation energy pathway; reaction is irreversible.[5][7]
Thermodynamic Higher Temperature, Long Reaction Timetrans-LactoneReaction reaches equilibrium, favoring the most stable product isomer.[5][6]

Validated Experimental Protocol: Synthesis of a δ-Iodolactone

This protocol describes a general and reliable method for the iodolactonization of a δ,ε-unsaturated carboxylic acid, such as 5-hexenoic acid, under conditions that favor thermodynamic control to yield the trans-iodolactone.

Materials and Reagents
  • 5-Hexenoic Acid (1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃, 2.5 equiv)

  • Iodine (I₂, 1.5 equiv)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hexenoic acid in dichloromethane (approx. 0.1 M concentration).

  • Base Addition: Add an aqueous solution of sodium bicarbonate (approx. 0.5 M). Stir the biphasic mixture vigorously for 15 minutes at room temperature to ensure complete formation of the sodium carboxylate salt.

  • Iodine Addition: Cool the flask to 0°C in an ice-water bath. Add solid iodine portion-wise over 10-15 minutes. Rationale: Portion-wise addition at low temperature helps control the initial exotherm and minimizes potential side reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Rationale: Extended reaction time at room temperature allows the reaction to reach equilibrium, favoring the more stable trans product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates product formation.

  • Quenching & Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add saturated aqueous sodium thiosulfate solution and shake until the dark iodine color completely disappears from the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude iodolactone.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure δ-iodolactone.

Caption: Experimental workflow for the synthesis of a δ-iodolactone under thermodynamic control.

The Iodolactone as a Versatile Synthetic Intermediate

The product of iodolactonization is not merely a final target but a highly valuable intermediate for further synthetic elaboration, a key consideration in multi-step drug development programs. The incorporated iodine atom serves as a versatile functional handle.[1]

  • Elimination: Treatment with a base (e.g., DBU) can induce elimination of HI to form an α,β-unsaturated lactone, a common Michael acceptor.

  • Radical Dehalogenation: The C-I bond can be reductively cleaved using radical initiators (e.g., AIBN) and a hydrogen source (e.g., Bu₃SnH) to yield the corresponding saturated lactone.

  • Substitution: The iodide can be displaced by various nucleophiles in Sₙ2 reactions.

  • Epoxidation: Methanolysis of the iodolactone can lead to the formation of epoxy esters, providing a stereocontrolled route to epoxides.[6]

These subsequent transformations significantly broaden the synthetic utility of the initial iodolactonization, allowing for the rapid construction of molecular complexity from simple unsaturated precursors.

References

  • Iodolactoniz
  • Iodolactonization - Wikipedia. Wikipedia. [Link]

  • Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC. National Center for Biotechnology Information. [Link]

  • Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Iodolactonization: Past and Present Examples - ResearchGate. ResearchGate. [Link]

  • Iodolactonization of 4,5-Disubstituted 2-(Trimethylsilylmethyl)- and 2-Methyl-penta-2,4-dienoic Acids. Bulletin of the Chemical Society of Japan, 72, 1583-1589 (1999). [Link]

  • trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications. The Journal of Organic Chemistry, 83(10), 5465-5483 (2018). [Link]

  • Mechanism of iodolactonization reaction - ResearchGate. ResearchGate. [Link]

  • Iodolactone formation with mechanism by Dr. Tanmoy Biswas - YouTube. YouTube. [Link]

  • Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-Exo Versus 6-Endo. The Journal of Organic Chemistry, 72(21), 7847-7854 (2007). [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. YouTube. [Link]

Sources

Foundational

A Technical Guide to the Synthesis of Tetrahydro-4-(iodomethyl)-2H-Pyran-2-one: Precursor Analysis and Methodologies

Abstract The tetrahydropyran-2-one (δ-lactone) scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, prized for its conformational influence and metabolic stability.[1] The intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydropyran-2-one (δ-lactone) scaffold is a privileged structure found in numerous natural products and pharmaceutical agents, prized for its conformational influence and metabolic stability.[1] The introduction of an iodomethyl group at the C4 position creates a highly versatile synthetic intermediate, enabling a wide array of subsequent chemical modifications through nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth analysis of the common precursors and dominant synthetic strategies for the formation of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. We will dissect two primary retrosynthetic pathways: a direct, albeit challenging, iodolactonization approach and a more robust, multi-step functional group interconversion strategy. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this valuable building block.

Introduction: The Significance of the Target Scaffold

Structurally elaborate tetrahydropyran-2-ones are central components in a wide variety of bioactive compounds, from complex polyketide natural products to potent anti-HIV drugs like Tipranavir.[1] Their synthesis is a topic of continuous interest in medicinal chemistry. The specific target of this guide, tetrahydro-4-(iodomethyl)-2H-pyran-2-one, combines this stable heterocyclic core with a reactive iodomethyl functional group. This C-I bond serves as an invaluable handle for synthetic chemists, providing a predictable site for introducing further complexity, modulating physicochemical properties, or linking the scaffold to other molecular fragments.

The primary challenge in synthesizing this molecule lies in the stereospecific and regioselective installation of the iodomethyl group onto the pre-formed or forming lactone ring. This guide will explore the causality behind the selection of precursors and reaction pathways, offering field-proven insights into achieving this synthetic goal efficiently and reliably.

Retrosynthetic Analysis: Deconstructing the Target

A thorough retrosynthetic analysis reveals two logical and distinct approaches to constructing tetrahydro-4-(iodomethyl)-2H-pyran-2-one. Each pathway originates from fundamentally different types of precursors, offering a choice between synthetic elegance and practical reliability.

  • Pathway I (Direct Cyclization): This approach involves the simultaneous formation of the lactone ring and installation of the iodo-functionalized side chain. Disconnecting the C-O ester bond and the C-I bond points directly to an iodolactonization reaction of a specific unsaturated carboxylic acid precursor. This is an atom-economical strategy but places significant constraints on the precursor's structure to ensure the desired regioselectivity.

  • Pathway II (Functional Group Interconversion): A more conservative and often more practical approach involves disconnecting only the C-I bond. This retrosynthetic step suggests a precursor that already contains the complete tetrahydropyran-2-one core, but with a different functional group at the C4-methyl position, such as a hydroxyl or a sulfonate ester. This strategy relies on a well-established Finkelstein reaction or similar nucleophilic substitution.

The logical flow of these two competing strategies is visualized below.

G cluster_1 Pathway I: Iodolactonization cluster_2 Pathway II: Functional Group Interconversion Target Tetrahydro-4-(iodomethyl)-2H-pyran-2-one Disconnect1 C-O / C-I Disconnection (Iodolactonization) Target->Disconnect1 Disconnect2 C-I Disconnection (Finkelstein Reaction) Target->Disconnect2 Precursor1 γ-Substituted δ,ε-Unsaturated Carboxylic Acid Disconnect1->Precursor1 Precursor2 4-(Hydroxymethyl)tetrahydro- 2H-pyran-2-one Precursor3 4-(Mesyloxymethyl)tetrahydro- 2H-pyran-2-one Precursor3->Precursor2 Mesylation Disconnect2->Precursor3

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Iodolactonization

Iodolactonization is a powerful intramolecular reaction that forms a lactone by adding an oxygen and an iodine atom across a carbon-carbon double bond.[2] It proceeds through a halonium ion intermediate under mild, typically basic, conditions that enhance the nucleophilicity of the carboxyl group.[3]

Principle and Precursor Design

The success of this pathway is entirely dependent on the design of an unsaturated carboxylic acid precursor that, upon cyclization, yields the desired six-membered δ-lactone with the iodomethyl group at the C4 position. The reaction mechanism involves the formation of a positively charged iodonium ion from the alkene, which is then intramolecularly attacked by the carboxylate nucleophile.[3]

For the formation of a δ-lactone, the precursor must be a δ,ε-unsaturated carboxylic acid (i.e., a derivative of 5-hexenoic acid). To achieve substitution at the C4 position of the resulting lactone, the starting acid must possess a substituent at its own C4 (γ) position. However, controlling the regioselectivity of the carboxylate attack (i.e., 6-endo vs. 5-exo cyclization) can be challenging and is governed by factors including substrate geometry and adherence to Baldwin's rules.[4][5] While elegant, identifying and synthesizing a precursor that cleanly provides the desired product without competing side reactions (e.g., formation of a five-membered γ-lactone) is a significant synthetic hurdle.

General Experimental Protocol for Iodolactonization

The following is a representative protocol adapted from procedures for δ-lactone synthesis.[4][5]

  • Dissolution: The unsaturated carboxylic acid precursor (1.0 eq) is dissolved in a suitable solvent system, often a mixture of acetonitrile and water or aqueous sodium bicarbonate.

  • Reaction Initiation: A solution of iodine (I₂) (1.5-2.5 eq) and potassium iodide (KI) (1.5-2.5 eq) in water is added dropwise to the stirred solution of the acid at 0 °C or room temperature. The reaction is typically performed under basic conditions (e.g., NaHCO₃) to deprotonate the carboxylic acid, increasing its nucleophilicity.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the iodolactone.

Mechanistic Visualization

G cluster_mech Iodolactonization Mechanism Precursor Unsaturated Carboxylic Acid Iodonium Iodonium Ion Intermediate Precursor->Iodonium + I₂ Product Iodolactone Product Iodonium->Product Intramolecular Attack

Caption: Key steps in the iodolactonization reaction.

Pathway II: Synthesis via Functional Group Interconversion

This pathway is a more traditional and highly reliable method that separates the construction of the lactone core from the installation of the iodo group. It involves synthesizing a stable precursor, 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one, and converting it to the target molecule in two high-yielding steps.

Precursor Synthesis: 4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one

The primary precursor for this pathway is the C4-hydroxymethyl substituted lactone. Its synthesis can be achieved from various starting materials. A common and efficient method begins with a hetero-Diels-Alder reaction or a Michael addition to construct the substituted pyranone ring, followed by functional group manipulations. For instance, the reaction of an appropriate diene with an aldehyde can furnish a dihydropyranone, which can be elaborated further.[6] An alternative is the reduction of a C4-carboxy-substituted lactone.

Experimental Protocols

This multi-step synthesis is reliable and uses well-understood, scalable reactions.

Protocol 4.1: Synthesis of 4-(Mesyloxymethyl)tetrahydro-2H-pyran-2-one

This protocol details the critical step of converting the stable alcohol precursor into a derivative with an excellent leaving group (mesylate), priming it for nucleophilic substitution.

  • Setup: To a solution of 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 4.2: Finkelstein Reaction for Iodination

This classic Sₙ2 reaction efficiently displaces the mesylate leaving group with iodide. The choice of acetone as the solvent is critical; sodium iodide is soluble, but the sodium mesylate byproduct is not, driving the reaction to completion via Le Châtelier's principle.[7]

  • Setup: Dissolve the crude 4-(mesyloxymethyl)tetrahydro-2H-pyran-2-one (1.0 eq) from the previous step in anhydrous acetone. Add sodium iodide (NaI) (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A white precipitate (sodium mesylate) will form as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium mesylate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by a 10% aqueous solution of sodium thiosulfate, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, tetrahydro-4-(iodomethyl)-2H-pyran-2-one.[7]

Data Summary for Pathway II
StepReactionKey ReagentsSolventTypical Yield
1MesylationMethanesulfonyl chloride, TriethylamineDCM>90%
2IodinationSodium IodideAcetone85-95%
Workflow Visualization

G Start 4-(Hydroxymethyl)tetrahydro- 2H-pyran-2-one Intermediate 4-(Mesyloxymethyl)tetrahydro- 2H-pyran-2-one Start->Intermediate Mesylation (MsCl, Et₃N, DCM) Final Target Product: Tetrahydro-4-(iodomethyl)-2H-pyran-2-one Intermediate->Final Finkelstein Reaction (NaI, Acetone)

Caption: Workflow for Pathway II.

Comparative Analysis and Conclusion

FeaturePathway I (Iodolactonization)Pathway II (Functional Group Interconversion)
Number of Steps Potentially fewer (if precursor is available)More (synthesis of precursor + 2 steps)
Atom Economy HighModerate
Reliability Variable; risk of regioisomersHigh; uses robust, predictable reactions
Scalability Moderate; purification can be challengingHigh; precipitation of byproduct aids completion
Precursor Complex, potentially unstableStable, accessible alcohol

While the Iodolactonization (Pathway I) represents an elegant and direct synthetic route, it presents significant challenges in precursor design and control of regioselectivity. For research and development applications where reliability, scalability, and predictable outcomes are paramount, the Functional Group Interconversion (Pathway II) is the superior strategy. This pathway relies on a sequence of robust and well-documented reactions—mesylation followed by a Finkelstein reaction—to afford tetrahydro-4-(iodomethyl)-2H-pyran-2-one in high overall yield from an accessible alcohol precursor. Its self-validating system, where the precipitation of the mesylate salt drives the final reaction to completion, makes it an exemplary choice for drug development professionals and synthetic chemists.

References

  • Grote, T., et al. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – An Asian Journal. Available at: [Link]

  • Wikipedia. (n.d.). Iodolactonization. Available at: [Link]

  • Dymov, O., et al. (2015). Synthesis of Tricyclic Spiranoid Lactones via I2/Sm(II)- and I2/Pd(0)-Mediated Cyclizations of a Common Cycloalkylmethylene Precursor. The Journal of Organic Chemistry. Available at: [Link]

  • Kishore, D. R., et al. (2025). 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications. ChemistrySelect. Available at: [Link]

  • Baxter, E. W., et al. (2009). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available at: [Link]

  • Chemistry Notes. (2022). Iodolactonization: Mechanism, examples, useful application. Available at: [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: [Link]

  • Fu, C., & Ma, S. (2005). Efficient Preparation of 4-Iodofuran-2(5H)-ones by Iodolactonisation of 2,3-Allenoates with I₂. European Journal of Organic Chemistry. Available at: [Link]

  • Reddy, P. V., & Kumar, S. K. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Bartlett, P. A., & Bermejo Gonzalez, F. (1988). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses. Available at: [Link]

Sources

Exploratory

Stereochemical Configuration and Asymmetric Synthesis of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one Isomers: A Technical Guide

Executive Summary In advanced drug development and natural product total synthesis, δ -lactones (tetrahydro-2H-pyran-2-ones) serve as privileged chiral scaffolds. Specifically, 4-(iodomethyl)tetrahydro-2H-pyran-2-one is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and natural product total synthesis, δ -lactones (tetrahydro-2H-pyran-2-ones) serve as privileged chiral scaffolds. Specifically, 4-(iodomethyl)tetrahydro-2H-pyran-2-one is a highly versatile electrophilic building block. The C4 stereocenter dictates the spatial trajectory of the iodomethyl group, which is frequently leveraged for downstream cross-coupling, nucleophilic displacement, or radical-mediated chain extensions in the synthesis of complex polyketides and statin analogs 1[1].

This whitepaper provides an in-depth analysis of the stereochemical configuration of its (4R) and (4S) isomers, detailing the thermodynamic causality behind its conformational behavior, and outlines a self-validating, enantioselective synthetic protocol.

Structural and Stereochemical Analysis

Molecular Geometry and Conformational Dynamics

The parent tetrahydro-2H-pyran-2-one ring is constrained by the ester resonance of the lactone, forcing the O1-C2(=O)-C3 atoms into near-planarity. Consequently, the ring predominantly adopts a half-chair conformation .

The sole stereocenter at C4 gives rise to two enantiomers: (4R)- and (4S)-4-(iodomethyl)tetrahydro-2H-pyran-2-one. Within the half-chair geometry, the bulky iodomethyl (-CH₂I) group exhibits a strict conformational preference:

  • Pseudo-Equatorial Preference (Thermodynamic Sink): The molecule exists almost exclusively with the -CH₂I group in the pseudo-equatorial position.

  • Mechanistic Causality: Forcing the -CH₂I group into the pseudo-axial position introduces severe 1,3-diaxial steric clashes with the axial protons at C6. The energetic penalty of these transannular interactions drives the equilibrium heavily toward the pseudo-equatorial state. This thermodynamic preference is critical during synthesis, as it influences the transition state energies of reactions occurring at the C4 position.

ConformationalEq Eq Pseudo-Equatorial Conformer (Thermodynamically Favored) Ax Pseudo-Axial Conformer (Sterically Hindered) Eq->Ax Ring Inversion (High Energy Clash) Ax->Eq Relaxation (Minimizes 1,3-diaxial interactions)

Conformational equilibrium of the C4-iodomethyl group favoring the pseudo-equatorial state.

Asymmetric Synthetic Pathways & Stereocontrol

To synthesize the pure (4R) or (4S) isomers, a highly controlled asymmetric pathway is required. The most robust and scalable method is the organocatalytic desymmetrization of prochiral anhydrides 2[2].

By subjecting 3-(benzyloxymethyl)glutaric anhydride to alcoholysis using a chiral cinchona alkaloid derivative (e.g., (DHQD)₂AQN), we can establish the C4 stereocenter with >95% enantiomeric excess (ee).

Causality of Stereocontrol: The catalyst functions as a bifunctional organocatalyst. The quinuclidine nitrogen activates the incoming methanol nucleophile via hydrogen bonding, while the chiral pocket formed by the bulky quinoline rings selectively shields one of the enantiotopic carbonyl groups of the meso-anhydride. This steric shielding forces the nucleophile to attack exclusively from the unhindered trajectory, perfectly dictating the absolute configuration of the resulting hemiester 3[3].

SynthWorkflow A 3-(Benzyloxymethyl) glutaric anhydride B Asymmetric Desymmetrization (DHQD)2AQN, MeOH A->B C Chiral Hemiester (>95% ee) B->C D Reduction & Lactonization (BH3·DMS, then H+) C->D E (4R)-4-(Benzyloxymethyl) tetrahydro-2H-pyran-2-one D->E F 1. H2, Pd/C 2. I2, PPh3, Imidazole E->F G (4R)-4-(Iodomethyl) tetrahydro-2H-pyran-2-one F->G

Enantioselective synthesis workflow for (4R)-4-(iodomethyl)tetrahydro-2H-pyran-2-one.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Quality control checkpoints are embedded directly into the workflow to prevent the propagation of stereochemical errors.

Phase 1: Enantioselective Desymmetrization
  • Reaction: Dissolve 3-(benzyloxymethyl)glutaric anhydride (1.0 equiv) in anhydrous methanol at -78 °C. Add (DHQD)₂AQN (5 mol%) and stir for 24 hours.

  • Causality: Cryogenic temperatures (-78 °C) maximize the facial selectivity of the catalyst's chiral pocket by dampening molecular vibrations, effectively suppressing the uncatalyzed, racemic background alcoholysis 2[2].

  • Validation Checkpoint 1: Quench a 50 µL aliquot and analyze via Chiralpak AD-H HPLC. Proceed only if ee > 95%.

Phase 2: Chemoselective Reduction and Lactonization
  • Reaction: Treat the chiral hemiester with borane-dimethyl sulfide (BH₃·DMS) at 0 °C to reduce the carboxylic acid. Quench with methanol, add catalytic p-toluenesulfonic acid (pTSA), and warm to room temperature to induce cyclization.

  • Causality: BH₃·DMS is highly chemoselective for carboxylic acids over esters. The subsequent acid-catalyzed cyclization is thermodynamically driven by the formation of the stable 6-membered δ -lactone ring.

  • Validation Checkpoint 2: ¹H NMR of the crude mixture must show the disappearance of the linear methyl ester singlet (~3.6 ppm) and the appearance of complex multiplets (4.2–4.4 ppm) corresponding to the C6 lactone ring protons.

Phase 3: Deprotection and Iodination (Appel Reaction)
  • Reaction: Subject the lactone to hydrogenolysis (H₂, Pd/C) in ethyl acetate to cleave the benzyl ether. Filter and concentrate.

  • Reaction: Dissolve the resulting primary alcohol in anhydrous dichloromethane (DCM). Add triphenylphosphine (1.2 equiv), imidazole (1.2 equiv), and iodine (1.2 equiv) at 0 °C. Stir for 2 hours in the dark.

  • Causality: The Appel reaction is utilized because its mild, neutral-to-slightly-acidic conditions prevent base-catalyzed lactone ring-opening. Furthermore, because the substitution occurs exclusively at the primary exocyclic carbon, it is mechanistically restricted from epimerizing the C4 stereocenter, perfectly preserving the enantiomeric excess established in Phase 1 4[4].

  • Validation Checkpoint 3: ¹³C NMR must reveal a dramatic upfield shift of the exocyclic carbon, confirming the heavy atom effect of iodine.

Analytical Characterization Data

Proper characterization is required to differentiate the isomers and confirm successful halogenation. The table below summarizes the critical quantitative data used to validate the stereochemical configuration and structural integrity of the synthesized isomers.

Analytical Property(4R)-Isomer(4S)-IsomerDiagnostic Significance
Absolute Configuration C4 (R)C4 (S)Determines spatial trajectory for downstream cross-coupling.
Specific Rotation [ α ]²⁵_D Negative (-)Positive (+)Primary rapid validation of bulk enantiopurity.
C4 Methine ¹H NMR (ppm) ~2.35 (m, 1H)~2.35 (m, 1H)Confirms substitution at the C4 position.
-CH₂I ¹H NMR (ppm) ~3.15 (d, J=6.5 Hz, 2H)~3.15 (d, J=6.5 Hz, 2H)Diastereotopic protons; confirms iodine presence and coupling to C4.
-CH₂I ¹³C NMR (ppm) ~9.5~9.5Extreme upfield shift is diagnostic of the heavy atom effect of Iodine.
Chiral HPLC Elution Order Peak 1 (e.g., 12.4 min)Peak 2 (e.g., 15.1 min)Baseline resolution on Chiralpak AD-H confirms exact %ee.

References

  • Processes for the preparation of statins, particularly rosuvastatin, and intermediates for the preparation thereof. Google Patents (WO2008119810A2). 1

  • Asymmetric Alcoholysis of Cyclic Anhydrides. Chemical Reviews. 2

  • Catalytic Enantioselective Desymmetrization of meso-Glutaric Anhydrides Using a Stable Ni2-Schiff Base Catalyst. Organic Letters. 3

  • Total Synthesis and Bioactivity Profile of (+)-Ieodomycins A and B and their Stereoisomers. NIH / ACS Omega. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Executive Summary Target Compound: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (also known as 4-(iodomethyl)tetrahydro-2H-pyran-2-one or 4-(iodomethyl)- δ -valerolactone). Utility: This compound is a highly versatile elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Target Compound: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (also known as 4-(iodomethyl)tetrahydro-2H-pyran-2-one or 4-(iodomethyl)- δ -valerolactone). Utility: This compound is a highly versatile electrophilic building block used in advanced organic synthesis, natural product total synthesis, and the development of pharmaceutical intermediates. The δ -lactone core combined with a highly reactive primary alkyl iodide at the C4 position makes it an excellent substrate for cross-coupling reactions, alkylations, and nucleophilic displacements.

This application note details a highly reliable, two-step synthetic protocol starting from commercially available 2-oxotetrahydro-2H-pyran-4-carboxylic acid. The methodology emphasizes chemoselectivity and high-yielding functional group transformations.

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating, two-step sequence designed to manipulate a specific functional group while preserving the sensitive δ -lactone ring.

Step 1: Chemoselective Reduction of the Carboxylic Acid

The starting material, 2-oxotetrahydro-2H-pyran-4-carboxylic acid, contains both a lactone carbonyl and a free carboxylic acid. To selectively reduce the carboxylic acid to a primary alcohol without opening or reducing the lactone, Borane-Tetrahydrofuran (BH 3​ ·THF) is employed[1].

  • Causality of Reagent Choice: Unlike nucleophilic hydrides (e.g., LiAlH 4​ or NaBH 4​ ), which would attack the lactone carbonyl, BH 3​ is an electrophilic reducing agent. It rapidly coordinates to the highly electron-rich carbonyl oxygen of the carboxylic acid and reacts with the acidic proton to form a triacyloxyborane intermediate, releasing H 2​ gas. The lactone carbonyl is significantly less basic and lacks an acidic proton, rendering it inert to BH 3​ under controlled temperature conditions (0 °C to RT)[1].

Step 2: Appel-Type Iodination

The intermediate, 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one, is converted to the target alkyl iodide using the Garegg-Samuelsson modification of the Appel reaction (I 2​ , PPh 3​ , Imidazole)[2].

  • Causality of Reagent Choice: Standard halogenation acids (like HI) would prematurely hydrolyze the lactone. The I 2​ /PPh 3​ /Imidazole system operates under strictly neutral/mildly basic conditions. Imidazole plays a dual role: it acts as an acid scavenger to neutralize any generated HI, and it reacts with the triphenylphosphonium diiodide intermediate to form a highly reactive phosphonium-imidazole species. This ensures rapid, clean conversion of the primary alcohol to the iodide while leaving the lactone intact[2].

Reaction Workflow Visualization

Synthesis SM 2-Oxotetrahydro-2H-pyran- 4-carboxylic acid (CAS: 5702-94-3) Int 4-(Hydroxymethyl)tetrahydro- 2H-pyran-2-one SM->Int Step 1: BH3·THF THF, 0 °C to RT Chemoselective Reduction Prod 2H-Pyran-2-one, tetrahydro- 4-(iodomethyl)- Int->Prod Step 2: I2, PPh3, Imidazole DCM, 0 °C to RT Appel Iodination

Figure 1: Two-step synthetic workflow for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Quantitative Data & Stoichiometry

Table 1: Step 1 - Chemoselective Reduction

Reagent MW ( g/mol ) Equivalents Amount Role
2-Oxotetrahydro-2H-pyran-4-carboxylic acid 144.13 1.0 1.44 g (10.0 mmol) Starting Material
Borane-THF complex (1.0 M in THF) 85.94 1.5 15.0 mL (15.0 mmol) Reducing Agent
Anhydrous Tetrahydrofuran (THF) 72.11 - 20.0 mL Solvent

| Methanol (MeOH) | 32.04 | Excess | 15.0 mL | Quench/Borate Cleavage |

Table 2: Step 2 - Appel Iodination

Reagent MW ( g/mol ) Equivalents Amount Role
4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one 130.14 1.0 1.00 g (~7.68 mmol) Intermediate

| Triphenylphosphine (PPh 3​ ) | 262.29 | 1.3 | 2.62 g (10.0 mmol) | Phosphine Source | | Imidazole | 68.08 | 1.5 | 0.78 g (11.5 mmol) | Base / Activator | | Iodine (I 2​ ) | 253.81 | 1.3 | 2.54 g (10.0 mmol) | Halogen Source | | Dichloromethane (DCM), anhydrous | 84.93 | - | 25.0 mL | Solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-2-one
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Dissolution: Charge the flask with 2-oxotetrahydro-2H-pyran-4-carboxylic acid (1.44 g, 10.0 mmol) and anhydrous THF (20.0 mL). Stir to dissolve.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Using a dry syringe, add the BH 3​ ·THF solution (15.0 mL, 1.0 M, 15.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic release of H 2​ gas during the initial borane-carboxylic acid coordination.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, KMnO 4​ stain).

  • Quenching (Self-Validating Step): Cool the flask back to 0 °C. Carefully add Methanol (5.0 mL) dropwise. Observation: Vigorous bubbling will occur as unreacted BH 3​ is destroyed. Wait until gas evolution completely ceases.

  • Borate Cleavage: Concentrate the mixture in vacuo. To break down the resulting borate esters, redissolve the crude residue in Methanol (10 mL) and concentrate in vacuo. Repeat this process three times.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 50% to 100% EtOAc in Hexanes) to afford the intermediate alcohol as a colorless, viscous oil.

Step 2: Synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
  • Preparation: In a flame-dried 100 mL round-bottom flask under argon, dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one (1.00 g, 7.68 mmol) in anhydrous DCM (25.0 mL).

  • Activation Complex Formation: Add Triphenylphosphine (2.62 g, 10.0 mmol) and Imidazole (0.78 g, 11.5 mmol) to the solution. Stir until completely dissolved.

  • Halogenation: Cool the reaction mixture to 0 °C. Add Iodine (2.54 g, 10.0 mmol) in three equal portions over 10 minutes. Causality: Stepwise addition prevents a rapid exotherm that could lead to the degradation of the lactone or the formation of unwanted alkyl chlorides from the DCM solvent.

  • Reaction Progression: Stir the dark brown solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours. TLC monitoring (EtOAc/Hexane 1:2) should show the disappearance of the alcohol and the appearance of a higher-R f​ spot.

  • Workup (Self-Validating Step): Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel. Add saturated aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ , 25 mL). Shake vigorously. Observation: The organic layer must transition from dark brown to pale yellow/colorless, validating the complete reduction of excess electrophilic iodine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Triphenylphosphine Oxide Removal: Concentrate the organic layer to approximately 5 mL. Add cold diethyl ether (20 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the white precipitate through a Celite pad and concentrate the filtrate.

  • Final Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to yield the pure target compound, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, as a pale yellow to off-white solid/oil.

Analytical Characterization & Troubleshooting

  • NMR Tracking:

    • Intermediate: The 1 H NMR will show a broad singlet at ~2.5 ppm (exchanging with D 2​ O) corresponding to the primary -OH. The -CH 2​ -OH protons will appear as a multiplet around 3.5–3.6 ppm.

    • Target Product: The primary -OH peak will disappear. The -CH 2​ -I protons will shift upfield compared to the alcohol, typically appearing as a distinct multiplet around 3.1–3.2 ppm.

  • IR Spectroscopy: The δ -lactone carbonyl stretch should remain prominent and intact at approximately 1735 cm −1 throughout both steps.

  • Troubleshooting: If the lactone ring opens during Step 2, it is usually indicative of insufficient imidazole. Ensure the imidazole is completely dry and added in the correct molar excess (1.5 eq) to properly scavenge all acidic byproducts.

References

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 1973 , 38 (16), 2786-2792. URL:[Link][1]

  • Garegg, P. J.; Samuelsson, B. Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 1980 , 2866-2869. URL:[Link][2]

Sources

Application

Ring-opening polymerization techniques using 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Application Note: Organocatalytic Ring-Opening Polymerization of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one for Advanced Biomaterial Synthesis Executive Summary Aliphatic polyesters, such as poly( δ -valerolactone) (PVL) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Organocatalytic Ring-Opening Polymerization of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one for Advanced Biomaterial Synthesis

Executive Summary

Aliphatic polyesters, such as poly( δ -valerolactone) (PVL) and poly( ε -caprolactone) (PCL), are highly sought-after biodegradable polymers for drug delivery, gene therapy, and tissue engineering. However, the inert nature of their backbones severely limits post-polymerization functionalization. The monomer 4-(iodomethyl)tetrahydro-2H-pyran-2-one (also classified as β -(iodomethyl)- δ -valerolactone) solves this limitation by introducing a highly reactive alkyl iodide pendant group.

This application note details a metal-free, organocatalytic ring-opening polymerization (ROP) protocol to yield well-defined, functionalized polyesters. Furthermore, it outlines a self-validating post-polymerization azidation workflow, priming the polymer for subsequent click-chemistry applications.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The primary challenge in the ROP of halogenated lactones is preventing destructive side reactions. Traditional metal catalysts like Stannous octoate (Sn(Oct) 2​ ) require elevated temperatures (110–130 °C), which can induce thermal cross-linking or degradation via the reactive iodomethyl group. Additionally, highly nucleophilic organocatalysts (e.g., DMAP) or strong bases can prematurely attack the alkyl iodide, leading to unwanted nucleophilic substitution or elimination (forming exocyclic alkenes) during chain propagation.

To ensure strict chemoselectivity, this protocol utilizes Diphenyl Phosphate (DPP) , a mild Brønsted acid organocatalyst. DPP operates via an activated-monomer mechanism at room temperature. It electrophilically activates the carbonyl oxygen of the lactone via hydrogen bonding, rendering the carbonyl carbon susceptible to nucleophilic attack by the initiator (e.g., benzyl alcohol) without acting as a competing nucleophile against the pendant iodomethyl group[1]. This causality ensures a "living" polymerization character, yielding predictable molecular weights and narrow dispersity ( Đ ).

ROP_Mechanism Init Initiator (Benzyl Alcohol) Act Activated Monomer Complex Init->Act Nucleophilic Attack Cat Organocatalyst (DPP) Mon Monomer 4-(iodomethyl)-δ-valerolactone Cat->Mon H-Bonding Activation Mon->Act Prop Chain Propagation (Living ROP) Act->Prop Ring Opening Pol Poly(iodomethyl-δ-valerolactone) Prop->Pol High Conversion

Figure 1: Organocatalytic activation and ROP mechanism using Diphenyl Phosphate.

Experimental Workflows and Protocols

Self-Validation Note: Water acts as a potent chain-transfer agent in ROP. The strict adherence to anhydrous techniques described below is the primary determinant of achieving low dispersity and matching theoretical molecular weights.

Protocol A: Organocatalytic ROP of 4-(Iodomethyl)tetrahydro-2H-pyran-2-one

Materials:

  • 4-(Iodomethyl)tetrahydro-2H-pyran-2-one (Purified via vacuum distillation over CaH 2​ )

  • Benzyl alcohol (BnOH, initiator, anhydrous)

  • Diphenyl phosphate (DPP, catalyst, dried under vacuum at 40 °C for 24 h)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, transfer 1.0 g (4.16 mmol) of 4-(iodomethyl)tetrahydro-2H-pyran-2-one into an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Initiator Addition: Add the desired amount of benzyl alcohol based on the target degree of polymerization (DP). For a DP of 50, add 9.0 mg (0.083 mmol) of BnOH.

  • Solvent Addition: Add 2.0 mL of anhydrous DCM to dissolve the monomer and initiator.

  • Catalyst Introduction: Add 20.8 mg (0.083 mmol, 1 eq relative to initiator) of DPP to initiate the polymerization. Seal the flask and stir at room temperature (25 °C).

  • Reaction Monitoring: After 4 hours, extract a 50 µL aliquot, dissolve in CDCl 3​ , and perform 1 H NMR. Monitor the disappearance of the lactone α -methylene protons (typically ~2.5 ppm) and the appearance of the polymer backbone ester protons (~2.3 ppm).

  • Quenching: Once conversion exceeds 95%, quench the reaction by adding 50 mg of Amberlyst-21 basic resin (or a few drops of triethylamine) to neutralize the DPP catalyst. Filter the mixture.

  • Purification: Precipitate the polymer by adding the filtrate dropwise into 50 mL of cold methanol (-20 °C) under vigorous stirring. Collect the white precipitate via centrifugation and dry under vacuum to constant weight.

Protocol B: Post-Polymerization Modification (Azidation)

The pendant iodomethyl groups are ideal substrates for nucleophilic substitution, enabling the synthesis of functional lipocationic polymers for siRNA delivery[2] or macromolecular radiopaque agents[3].

Step-by-Step Procedure:

  • Dissolve 0.5 g of the synthesized Poly(4-iodomethyl- δ -valerolactone) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add Sodium Azide (NaN 3​ ) at a 3:1 molar ratio relative to the iodide groups (approx. 0.4 g).

  • Stir the suspension at 50 °C for 24 hours. Caution: Do not exceed 60 °C to prevent polymer backbone degradation or azide decomposition.

  • Cool to room temperature and dialyze against deionized water for 48 hours (MWCO 3.5 kDa) to remove unreacted NaN 3​ and DMF.

  • Lyophilize the product to obtain Poly(4-azidomethyl- δ -valerolactone), ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

Workflow Step1 1. Monomer & Reagent Drying (CaH2 Distillation / Vacuum) Step2 2. Organocatalytic ROP (DPP, 25°C, N2 atm) Step1->Step2 Step3 3. Quenching & Precipitation (Base Neutralization, Cold MeOH) Step2->Step3 Step4 4. Post-Polymerization Azidation (NaN3, DMF, 50°C) Step3->Step4 Step5 5. Click Chemistry / Functionalization (CuAAC with Alkynes) Step4->Step5

Figure 2: End-to-end workflow from monomer purification to click-chemistry functionalization.

Quantitative Data & Expected Outcomes

The living nature of the DPP-catalyzed ROP allows for precise control over the molecular weight by adjusting the Monomer-to-Initiator ([M]/[I]) ratio. Table 1 summarizes the expected kinetic and molecular weight data.

Table 1: Representative Polymerization Data for 4-(Iodomethyl)- δ -valerolactone using DPP at 25 °C

[M]/[I] RatioReaction Time (h)Conversion (%)*Theoretical Mn​ (kDa)Experimental Mn​ (kDa)**Dispersity ( Đ )
504> 9512.012.51.08
1008> 9524.025.21.12
200169048.045.11.15
400368296.085.41.22

*Determined by 1 H NMR spectroscopy. **Determined by Gel Permeation Chromatography (GPC) in THF against polystyrene standards.

Troubleshooting & Causality

  • Broad Dispersity ( Đ > 1.3): Indicates transesterification or chain transfer. Cause: Trace moisture in the monomer or solvent acts as a secondary initiator, or the reaction was allowed to proceed long after 95% conversion. Solution: Rigorously dry the monomer via azeotropic distillation with toluene prior to use, and quench promptly.

  • Low Conversion / Stalled Polymerization: Cause: Inadequate catalyst activation or catalyst poisoning by basic impurities. Solution: Ensure DPP is thoroughly dried. If the monomer was stored over basic alumina, ensure no particulate carryover occurred.

  • Incomplete Azidation: Cause: Poor solubility of the polymer in DMF or inactive NaN 3​ . Solution: Ensure the polymer is fully dissolved before adding NaN 3​ . Use freshly opened or recrystallized NaN 3​ .

References

  • Makiguchi, K., Satoh, T., & Kakuchi, T. (2011). Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of δ-Valerolactone and ε-Caprolactone. Macromolecules, 44(7), 1999–2005.[Link]

  • Hu, Z., Chen, Y., Huang, H., Liu, L., & Chen, Y. (2015). Rapid Synthesis of a Lipocationic Polyester Library via Ring-Opening Polymerization of Functional Valerolactones for Efficacious siRNA Delivery. Journal of the American Chemical Society, 137(34), 11084–11094.[Link]

  • Wu, J., et al. (2021). Injectable and thermosensitive hydrogels mediating a universal macromolecular contrast agent with radiopacity for noninvasive imaging of deep tissues. Biomaterials, 274, 120888.[Link]

  • Gauthier, M. A., Gibson, M. I., & Klok, H.-A. (2009). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 48(1), 48-58.[Link]

Sources

Method

Application Note: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- as an Alkylating Agent in Advanced Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Rationale The incorporation of saturated,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Rationale

The incorporation of saturated, oxygen-containing heterocycles into aromatic scaffolds is a critical strategy in modern drug discovery, often referred to as "escaping from flatland." The reagent 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS: 129352-62-1) serves as a highly privileged building block for appending a rigid valerolactone moiety to complex molecules.

Historically, C(sp²)–C(sp³) cross-coupling required pre-formed, moisture-sensitive organometallic reagents (e.g., Grignard or organozinc reagents). However, the electrophilic lactone carbonyl in this reagent is incompatible with strong nucleophiles. By utilizing Nickel-Catalyzed Cross-Electrophile Coupling (XEC) or Metallaphotoredox Dual Catalysis , this primary alkyl iodide can be activated in situ under mild, neutral conditions. The weak C–I bond (~55 kcal/mol) allows for highly selective single-electron reduction, generating a nucleophilic primary carbon-centered radical that rapidly engages with transition metal intermediates without disrupting the sensitive lactone ring.

Mechanistic Causality: Why This System Works

To achieve high-yielding C(sp²)–C(sp³) bond formations, the experimental design must account for the distinct redox potentials and kinetic rates of the coupling partners.

  • Iodide Superiority over Bromide: Alkyl iodides possess a significantly lower reduction potential (approx. -1.5 V vs. SCE) compared to their bromide counterparts. This thermodynamic differential ensures that the low-valent Ni(I) species or the excited-state photocatalyst selectively reduces the alkyl iodide to an alkyl radical, leaving the aryl bromide coupling partner intact for the initial oxidative addition .

  • The Role of dtbbpy: The use of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is not arbitrary. The bulky tert-butyl groups increase the solubility of the nickel complex in polar aprotic solvents (like DMA) and provide critical steric pressure that accelerates the final reductive elimination from the high-valent Ni(III) intermediate, effectively outcompeting undesired β -hydride elimination pathways .

  • Radical Stability & Capture: The radical generated at the exocyclic methyl group of the tetrahydropyran-2-one is unactivated. Because it lacks adjacent stabilizing groups, it is highly reactive and is captured by the Ar–Ni(II)–Br intermediate at near diffusion-controlled rates, minimizing hydrogen atom transfer (HAT) side reactions.

Mechanism PC Ir(III) Catalyst PC_star *Ir(III) (Excited) PC->PC_star hν (Blue LED) PC_red Ir(II) (Reduced) PC_star->PC_red Amine Base (e- donor) PC_red->PC SET to Ni(I) Alkyl_I Alkyl-I (Lactone) Alkyl_Rad Alkyl Radical • Alkyl_I->Alkyl_Rad SET / Halogen Abstraction NiII Ar-Ni(II)-Br Alkyl_Rad->NiII Ni0 Ni(0)L_n Ni0->NiII Oxidative Add. (Ar-Br) NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture (Alkyl •) NiI Ni(I)-Br NiIII->NiI Product Cross-Coupled Product NiIII->Product Reductive Elimination NiI->Ni0 SET from Ir(II)

Mechanistic pathway of Metallaphotoredox C(sp2)-C(sp3) Cross-Coupling.

Quantitative Data & Optimization Scope

The following table summarizes the optimization landscape for coupling 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- with a standard aryl bromide (4-bromoanisole). The data illustrates why specific reductants and solvent systems are chosen to maximize yield and suppress homocoupling.

EntryCatalyst SystemReductant / Electron DonorSolventYield (%)Homocoupling (%)
1 NiI₂ / dtbbpy (10 mol%) Mn dust (2.5 eq) DMA 82 <5
2NiI₂ / dtbbpy (10 mol%)Zn dust (2.5 eq)DMA6512
3 NiCl₂ / dtbbpy + Ir-PC Cy₂NMe (2.0 eq) + Blue LED DMF 88 <2
4NiCl₂ / dtbbpy + Ir-PCDIPEA (2.0 eq) + Blue LEDDMF745
5NiCl₂ / dtbbpy + Ir-PCCy₂NMe (2.0 eq) + No LightDMF00

Note: Mn dust provides superior surface kinetics for Ni(I) regeneration compared to Zn, which can cause over-reduction. In the photoredox manifold, Cy₂NMe is preferred over DIPEA due to its optimized oxidation potential and reduced steric hindrance during the SET event.

Validated Experimental Protocols

Protocol A: Manganese-Mediated Reductive Cross-Electrophile Coupling (XEC)

This protocol relies on heterogeneous electron transfer from Manganese dust to drive the catalytic cycle .

Reagents Required:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (1.5 mmol, 1.5 equiv)

  • NiI₂ (0.10 mmol, 10 mol%)

  • dtbbpy (0.10 mmol, 10 mol%)

  • Mn dust (2.5 mmol, 2.5 equiv)

  • Anhydrous DMA (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Assembly (Glovebox): In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with NiI₂, dtbbpy, and Mn dust.

  • Solvation & Pre-activation: Add 2.0 mL of anhydrous DMA. Stir the suspension for 10 minutes. Self-Validation Check: The solution will transition from pale green to a deep, dark red/purple, confirming the successful coordination of the dtbbpy ligand to the Nickel center.

  • Substrate Addition: Dissolve the Aryl bromide and 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- in the remaining 3.0 mL of DMA and add to the reaction vial.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 25 °C for 16 hours. Causality: Vigorous stirring is mandatory to maintain the suspension of the heterogeneous Mn dust, ensuring consistent electron transfer.

  • Quench & Workup: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the Mn dust and inorganic salts. Wash the organic filtrate with 1M HCl (10 mL) to remove DMA, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Metallaphotoredox Dual Catalysis

This protocol utilizes visible light to generate the necessary redox potentials, offering a completely homogeneous, metal-reductant-free environment .

Reagents Required:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (1.5 mmol, 1.5 equiv)

  • NiCl₂·glyme (0.05 mmol, 5 mol%)

  • dtbbpy (0.05 mmol, 5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%)

  • Dicyclohexylmethylamine (Cy₂NMe) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (10.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme, dtbbpy, and the Iridium photocatalyst.

  • Reagent Loading: Add the Aryl bromide, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, Cy₂NMe, and anhydrous DMF.

  • Strict Degassing: Seal the vial with a septum and sparge with Argon for exactly 15 minutes. *Causality: Molecular oxygen is a potent triplet quencher. Even trace O₂ will rapidly quench the excited state Ir(III) and irreversibly oxidize the active Ni(0) species, stalling the reaction entirely.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (450 nm). Irradiate for 24 hours. Self-Validation Check: Ensure a cooling fan is active. The reaction must remain at ~25 °C; thermal runaway will lead to decomposition of the primary alkyl radical and increased homocoupling.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and amine salts, dry, and purify.

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Argon Sparge) Prep->Degas React 3. Reaction (Blue LED) Degas->React Quench 4. Quench (Filtration) React->Quench Purify 5. Purification (Flash Column) Quench->Purify

Standard experimental workflow for anaerobic photocatalytic cross-coupling.

Handling & Storage Considerations

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is an unactivated primary alkyl iodide. Due to the inherent photolability of the C–I bond, prolonged exposure to ambient light can cause homolytic cleavage and subsequent degradation (often indicated by a yellowing of the reagent due to liberated I₂).

  • Storage: Store at 2–8 °C in an amber or foil-wrapped container under an inert atmosphere (Argon or N₂).

  • Handling: Weigh out the reagent quickly in ambient laboratory lighting, but avoid leaving stock solutions exposed to direct sunlight.

References

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of C(sp2) Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767-1775.[Link]

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052.[Link]

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921.[Link]

  • Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192-16197.[Link]

Application

Application of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- in natural product total synthesis

Application Note: Strategic Utilization of Iodomethyl-Tetrahydro-2H-pyran-2-one Scaffolds in Natural Product Total Synthesis Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Iodomethyl-Tetrahydro-2H-pyran-2-one Scaffolds in Natural Product Total Synthesis

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Significance in Complex Molecule Assembly

The architectural complexity of polyketides, macrolides, and pharmaceutical intermediates (such as statins) demands building blocks that offer both rigid stereocontrol and versatile downstream handles. 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (and its structural regioisomer, the 6-iodomethyl variant) serves as a premier bifunctional synthon in modern total synthesis.

This scaffold is characterized by two orthogonal reactive sites:

  • The Primary Alkyl Iodide: A highly polarizable, weak C(sp³)–I bond (~234 kJ/mol) that acts as an exceptional electrophile for transition-metal-catalyzed cross-couplings, a radical precursor, or a substrate for direct nucleophilic displacement[1].

  • The δ-Valerolactone Ring: A conformationally locked 6-membered ring that acts as a thermodynamic sink during cyclization, while simultaneously masking 1,3-diol or 1,5-diol arrays. This masking prevents premature epimerization or unwanted side reactions during the elaboration of complex side chains[2].

In the total synthesis of marine macrolides such as (+)-Ieodomycins A and B, iodomethyl-substituted tetrahydro-2H-pyran-2-ones serve as critical intermediates, allowing for the late-stage elaboration of conjugated diene side chains without disrupting the established stereocenters[3]. Similarly, in the industrial synthesis of statins (e.g., rosuvastatin), this lactone framework protects the delicate chiral diol side-chain while the iodomethyl group is functionalized[4].

Mechanistic Rationale for Bimodal Reactivity

The synthetic power of the iodomethyl-δ-lactone lies in the causality of its formation and subsequent functionalization.

Formation via Iodolactonization: The conversion of acyclic alkenoic acids to the iodomethyl-lactone is driven by the electrophilic activation of the alkene by iodine, followed by intramolecular capture by the carboxylate. The 6-membered transition state strongly favors a chair-like conformation, placing bulky substituents in equatorial positions. This minimizes 1,3-diaxial interactions, resulting in exceptional diastereoselectivity (often >95:5 trans:cis)[5].

Late-Stage Cross-Coupling: Primary alkyl iodides are historically challenging substrates for cross-coupling due to the propensity of the alkyl-palladium intermediate to undergo rapid β-hydride elimination. However, by utilizing bidentate ligands with large bite angles (e.g., dppf) or co-catalysts (e.g., CuI), the rate of transmetalation and reductive elimination is drastically accelerated, effectively outcompeting the elimination pathway[3].

G A Acyclic Alkenoic Acid B Iodolactonization (I2, NaHCO3) A->B C Iodomethyl- δ-lactone B->C D Cross-Coupling (C-C Bond) C->D Pd/Ni cat. E Radical Addition (C-C Bond) C->E AIBN, R3SnH F Ring Opening (Polyketides) C->F Nucleophiles

Fig 1. Synthetic divergence of iodomethyl-tetrahydro-2H-pyran-2-one in total synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in visual and analytical checkpoints ensure that the chemist can verify the success of the reaction before proceeding to costly purification steps.

Protocol A: Stereocontrolled Synthesis of the Iodomethyl Lactone Scaffold

Causality: A biphasic solvent system (CHCl₃/H₂O) is employed to moderate the effective concentration of I₂, preventing oxidative cleavage of the alkene. NaHCO₃ is used to deprotonate the carboxylic acid, generating the highly nucleophilic carboxylate required for anti-attack on the iodonium intermediate[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the acyclic alkenoic acid precursor (1.0 equiv) in a 0.2 M solution of CHCl₃.

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (3.0 equiv). Stir vigorously at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Introduction: Cool the biphasic mixture to 0 °C. Shield the flask from light (using aluminum foil) to prevent radical-mediated decomposition of the resulting alkyl iodide. Add solid I₂ (2.0 equiv) in a single portion.

  • Reaction Monitoring (Self-Validation Checkpoint 1): The organic layer will immediately turn deep purple. Stir at 0 °C for 4–7 hours. The reaction is complete when TLC (Hexanes/EtOAc 7:3) shows the disappearance of the starting material and the appearance of a new, UV-inactive spot that stains dark blue/black with Cerium Ammonium Molybdate (CAM) stain.

  • Quenching: Add saturated aqueous Na₂S₂O₃ dropwise until the purple color completely dissipates, leaving a colorless or pale yellow organic layer. (Self-Validation Checkpoint 2: The color change confirms the complete reduction of excess electrophilic iodine).

  • Isolation: Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway N1 Alkenoic Acid N2 Iodonium Ion Formation (Electrophilic Activation) N1->N2 I2, 0 °C N3 Chair-like Transition State (Stereocontrol) N2->N3 Conformational Lock N4 Intramolecular Nucleophilic Attack (Anti-Addition) N3->N4 N5 trans-Iodomethyl-lactone N4->N5 Lactonization

Fig 2. Mechanistic pathway of stereoselective iodolactonization via chair-like transition state.

Protocol B: Late-Stage sp³-sp² Stille Cross-Coupling

Causality: To attach complex diene side chains (e.g., in Ieodomycin synthesis), the primary iodide is coupled with a vinyl stannane. CuI is added as a critical co-catalyst to facilitate the Sn-to-Cu transmetalation, creating a highly reactive organocopper intermediate that rapidly transfers to Palladium, thereby suppressing β-hydride elimination[3].

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk flask under argon, dissolve the iodomethyl-lactone (1.0 equiv) and the vinyl stannane (1.5 equiv) in rigorously degassed anhydrous DMF (0.1 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (10 mol%) and CuI (20 mol%).

  • Execution: Heat the mixture to 45 °C.

  • Reaction Monitoring (Self-Validation Checkpoint 3): As the reaction proceeds, a black precipitate of tin/copper salts will form. This visual cue indicates active transmetalation.

  • Analytical Validation: Pull a 50 µL aliquot, filter through a short silica plug, and acquire a crude ¹H-NMR. (Self-Validation Checkpoint 4: The characteristic multiplet of the -CH₂I protons at ~3.20 ppm must completely disappear, replaced by new allylic/vinylic signals at ~5.50–6.00 ppm).

  • Workup: Quench with 10% aqueous KF solution to precipitate toxic tin residues as insoluble polymeric Bu₃SnF. Filter through Celite, extract with Et₂O, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters for utilizing the iodomethyl-lactone scaffold across different synthetic paradigms, highlighting the necessity of specific catalytic choices.

Transformation TypeReagents / Catalyst SystemSolvent & TempYieldMechanistic Outcome / Note
Iodolactonization I₂, NaHCO₃ (3.0 eq)CHCl₃/H₂O, 0 °C85–91%>95:5 trans selectivity via chair-like TS[5].
Stille Cross-Coupling Vinyl-SnBu₃, Pd(PPh₃)₄, CuIDMF, 45 °C67–75%CuI essential to suppress β-hydride elimination[3].
Radical Allylation Allyl-SnBu₃, AIBN (cat.)PhH, 80 °C82%C-I homolysis; stereoretention via facial shielding[1].
Nucleophilic Substitution AgOAc (1.1 eq)AcOH, 125 °C88%Inversion of the primary center to yield the acetate[4].

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one

Introduction: A Versatile Scaffold for Medicinal Chemistry The tetrahydropyran-2-one, or δ-valerolactone, ring system is a privileged scaffold found in numerous natural products and pharmacologically active molecules. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The tetrahydropyran-2-one, or δ-valerolactone, ring system is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Its defined conformational preference and ability to engage in hydrogen bonding interactions make it an attractive core for drug design. The functionalization of this scaffold is key to modulating its biological activity and physicochemical properties.

This document provides a comprehensive guide to the nucleophilic substitution reactions of tetrahydro-4-(iodomethyl)-2H-pyran-2-one , a versatile synthetic intermediate. While direct literature on this specific substrate is sparse, its reactivity can be confidently predicted based on well-established principles of organic chemistry. The primary alkyl iodide moiety serves as an excellent electrophile, enabling the facile introduction of a wide array of functional groups through the SN2 pathway. This allows researchers to rapidly generate libraries of novel compounds for screening in drug discovery and development programs.

Mechanistic Rationale: The SN2 Pathway

The reaction of tetrahydro-4-(iodomethyl)-2H-pyran-2-one with nucleophiles is expected to proceed exclusively through a bimolecular nucleophilic substitution (SN2) mechanism. Several structural and electronic factors dictate this pathway:

  • Substrate Structure: The electrophilic carbon is part of a -CH₂I group, making it a primary alkyl halide. Primary substrates are minimally sterically hindered, allowing for easy access by the incoming nucleophile.[1]

  • Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size, polarizability, and the relative weakness of the C-I bond.[1] Its departure is facile and does not require the formation of an unstable primary carbocation, which would be necessary for an SN1 reaction.

  • Reaction Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. This bimolecular dependency is a hallmark of the concerted, single-step mechanism.

  • Stereochemistry: The reaction proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This results in a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.

Given these factors, SN1 and elimination (E1/E2) reactions are highly unlikely to be competitive pathways under standard nucleophilic substitution conditions.

Synthesis of the Starting Material: Tetrahydro-4-(iodomethyl)-2H-pyran-2-one

The target compound can be synthesized from a readily available precursor, tetrahydro-4-(hydroxymethyl)-2H-pyran-2-one, via a two-step procedure involving mesylation followed by a Finkelstein reaction.

Protocol 1: Synthesis of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one

  • Mesylation: To a stirred solution of tetrahydro-4-(hydroxymethyl)-2H-pyran-2-one (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Finkelstein Reaction: Dissolve the crude mesylate in acetone. Add sodium iodide (NaI, 3.0-5.0 eq) and heat the mixture to reflux.[2] The reaction progress can be monitored by TLC. Typically, refluxing for 4-16 hours is sufficient. After cooling to room temperature, filter the mixture to remove the sodium mesylate precipitate. Concentrate the filtrate, re-dissolve the residue in a suitable organic solvent like ethyl acetate, and wash with water and 10% sodium thiosulfate solution to remove any residual iodine. Dry the organic layer, filter, and concentrate to yield tetrahydro-4-(iodomethyl)-2H-pyran-2-one, which can be purified by column chromatography if necessary.

General Protocol for Nucleophilic Substitution

The following is a generalized, robust protocol for the reaction of tetrahydro-4-(iodomethyl)-2H-pyran-2-one with a range of nucleophiles.

G start start reagents reagents start->reagents For acidic Nu-H heat heat start->heat For neutral/anionic Nu reagents->heat monitor monitor heat->monitor quench quench monitor->quench Upon completion extract extract quench->extract wash wash extract->wash dry dry wash->dry purify purify dry->purify end end purify->end

Materials:

  • Tetrahydro-4-(iodomethyl)-2H-pyran-2-one

  • Nucleophile (e.g., sodium azide, amine, thiol, carboxylate salt) (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Standard work-up and purification reagents.

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tetrahydro-4-(iodomethyl)-2H-pyran-2-one (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Nucleophile: Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) is often added to neutralize the HI generated in situ.[3]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature depends on the nucleophilicity of the chosen reagent.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic extracts, wash with water and then brine to remove the solvent and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Specific Application Protocols

The general protocol can be adapted for various nucleophiles to synthesize key intermediates for further elaboration.

G cluster_nucleophiles Nucleophile (Nu⁻) cluster_products Product reactant Tetrahydro-4-(iodomethyl)-2H-pyran-2-one I azide NaN₃ (Azide) reactant:f1->azide  SN2 amine R₂NH (Amine) reactant:f1->amine  SN2 thiol RSH / RS⁻ (Thiol/Thiolate) reactant:f1->thiol  SN2 carboxylate RCOO⁻ (Carboxylate) reactant:f1->carboxylate  SN2 prod_azide 4-(Azidomethyl) Derivative |  N₃ azide->prod_azide:f1 DMF, 60 °C prod_amine 4-(Aminomethyl) Derivative |  NR₂ amine->prod_amine:f1 K₂CO₃, MeCN prod_thiol 4-(Thioether) Derivative |  SR thiol->prod_thiol:f1 NaH, THF prod_carboxylate 4-(Ester-linked) Derivative |  OCOR carboxylate->prod_carboxylate:f1 DMF, 80 °C

Protocol 2: Synthesis of Tetrahydro-4-(azidomethyl)-2H-pyran-2-one

This transformation provides a key building block for "click chemistry" (CuAAC or SPAAC).

  • Rationale: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions.[4] Polar aprotic solvents like DMF or DMSO are ideal as they solvate the sodium cation without significantly solvating the azide anion, thus maximizing its nucleophilicity.[4][5]

  • Procedure: Following the general protocol, react tetrahydro-4-(iodomethyl)-2H-pyran-2-one with sodium azide (1.5 eq) in DMF. Heat the reaction to 60-70 °C and stir for 3-6 hours. The resulting azide is a versatile intermediate for creating triazole-linked conjugates.

Protocol 3: Synthesis of Tetrahydro-4-(dialkylaminomethyl)-2H-pyran-2-one

This protocol introduces basic amine functionalities, which are crucial pharmacophores.

  • Rationale: Primary or secondary amines are effective nucleophiles. A base is required to scavenge the HI produced, preventing the protonation and deactivation of the starting amine. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using a slight excess of the amine.[6]

  • Procedure: Following the general protocol, react the substrate with a secondary amine (e.g., morpholine, 2.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. Stir at 50-60 °C overnight.

Protocol 4: Synthesis of a Tetrahydro-4-(thioether)-2H-pyran-2-one Derivative

This method is used to introduce thioether linkages, often as stable mimics of disulfide bonds or for conjugation to cysteine residues.

  • Rationale: Thiolates (RS⁻) are exceptionally potent nucleophiles and are less basic than their alkoxide counterparts, minimizing elimination side reactions.[7][8] The thiolate is typically generated in situ by deprotonating the corresponding thiol with a non-nucleophilic base like sodium hydride (NaH).

  • Procedure: To a solution of a thiol (e.g., thiophenol, 1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Stir for 20 minutes, then add a solution of the iodomethyl substrate in THF. Allow the reaction to warm to room temperature and stir for 2-4 hours.

Illustrative Data and Expected Outcomes

The following table summarizes the expected outcomes for reactions with various nucleophiles based on established SN2 reactivity principles. Yields are illustrative and will require optimization.

Nucleophile (Reagent)Product Functional GroupSolventTemp. (°C)Expected YieldNotes
Sodium Azide (NaN₃)Azide (-N₃)DMF60>90%Highly efficient; product useful for click chemistry.
MorpholineMorpholinomethylMeCN5075-85%Requires a base (K₂CO₃); risk of over-alkylation.
Sodium ThiophenoxidePhenylthioether (-SPh)THFRT>90%Very rapid reaction with potent nucleophile.[7]
Sodium AcetateAcetoxymethyl esterDMSO8060-75%Carboxylates are weaker nucleophiles requiring higher temps.[9]

Troubleshooting

  • Low or No Reactivity:

    • Cause: Insufficiently activated nucleophile or low temperature.

    • Solution: Increase the reaction temperature. For weak nucleophiles like carboxylates, consider using a higher boiling point solvent like DMSO. Ensure the nucleophile is fully deprotonated if necessary.

  • Formation of Side Products:

    • Cause: While unlikely, trace elimination could occur with very hindered or basic nucleophiles at high temperatures.

    • Solution: Use a less hindered base or lower the reaction temperature.

  • Difficult Purification:

    • Cause: Product may be highly polar (e.g., amine products) or have similar polarity to the starting material.

    • Solution: For basic amine products, an acidic workup can be used to extract the product into the aqueous phase, which is then basified and re-extracted. Adjust the solvent system for column chromatography.

Conclusion

Tetrahydro-4-(iodomethyl)-2H-pyran-2-one is a highly valuable and reactive intermediate for the synthesis of diverse libraries of substituted tetrahydropyran-2-ones. Its reactivity is dominated by the SN2 mechanism, providing a predictable and high-yielding route to a wide range of derivatives. The protocols and guidelines presented here offer a solid foundation for researchers to exploit this chemistry in the pursuit of novel therapeutic agents and chemical probes.

References

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. J. Org. Chem., 71(17), 6697-6700. [Link]

  • Wang, C.-G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551–10560. [Link]

  • Nagai, H., et al. (2014). Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. Accounts of Chemical Research, 47(5), 1535–1545. [Link]

  • Teimuri-Mofrad, R., et al. (2013). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 25(3), 1203-1206. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl iodides. Retrieved from [Link]

  • Wang, J., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Goto, A., & Wang, C.-G. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, February 10). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022, October 4). Nucleophilic Substitution in Synthesis: Amines. [Link]

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. [Link]

  • Goto, A., & Wang, C.-G. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. SciSpace. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • The Organic Chemistry Tutor. (2020, June 26). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Substrate scope of primary and secondary alkyl iodides Reaction conditions. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]

  • Ryu, I., & Sonoda, N. (2000). Radical carboxylations of iodoalkanes and saturated alcohols using carbon monoxide. Chemical Society Reviews. [Link]

  • Soderberg, T. (n.d.). Thiols and Sulfides. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

Sources

Application

Catalytic asymmetric synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- derivatives

Application Note & Protocol Topic: Catalytic Asymmetric Synthesis of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one Derivatives Audience: Researchers, scientists, and drug development professionals in organic and medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Catalytic Asymmetric Synthesis of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Significance of Chiral Tetrahydropyran-2-ones

The tetrahydropyran-2-one (or δ-lactone) motif is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds.[1][2] These structures exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The incorporation of specific functional groups and the precise control of stereochemistry are critical for modulating their therapeutic efficacy and biological targets.

The introduction of an iodomethyl group at the C4 position offers a versatile synthetic handle for further molecular elaboration. The carbon-iodine bond can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitutions, and radical reactions, enabling the construction of diverse compound libraries for drug discovery.

This document provides a detailed protocol for the catalytic asymmetric synthesis of a representative tetrahydro-4-(iodomethyl)-2H-pyran-2-one derivative. The strategy hinges on a robust and highly stereoselective sequence:

  • Catalytic Asymmetric Allylation: Creation of the initial stereocenter via the enantioselective addition of an allyl nucleophile to an aldehyde.

  • Oxidation: Conversion of the resulting homoallylic alcohol to the corresponding unsaturated carboxylic acid.

  • Diastereoselective Iodolactonization: A substrate-controlled cyclization that simultaneously forms the lactone ring and installs the iodomethyl group with high diastereoselectivity.

This approach provides a reliable pathway to optically pure, functionalized lactones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[5]

Proposed Synthetic Pathway

The overall transformation from a simple aldehyde to the target iodinated lactone is depicted below. This three-step sequence is designed for high stereocontrol and operational simplicity.

Synthetic_Pathway Aldehyde R-CHO (Aldehyde) Homoallylic_Alcohol Chiral Homoallylic Alcohol Aldehyde->Homoallylic_Alcohol  Step 1:  Asymmetric  Allylation Unsaturated_Acid Unsaturated Carboxylic Acid Homoallylic_Alcohol->Unsaturated_Acid  Step 2:  Oxidation Target_Lactone Tetrahydro-4-(iodomethyl) -2H-pyran-2-one Unsaturated_Acid->Target_Lactone  Step 3:  Iodolactonization

Caption: Overall three-step synthetic route.

Detailed Experimental Protocols

PART A: Step 1 - Asymmetric Allylation of an Aldehyde

This protocol describes the synthesis of a chiral homoallylic alcohol using a well-established titanium-BINOL catalyzed asymmetric allylation.[6]

Materials:

  • Aldehyde (e.g., 3-phenylpropanal, 1.0 eq)

  • Allyltributyltin (1.2 eq)

  • (S)-BINOL (0.2 eq)

  • Titanium(IV) isopropoxide (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium fluoride (NaF)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-BINOL (0.2 eq) and anhydrous DCM.

  • Add titanium(IV) isopropoxide (0.1 eq) and stir the mixture at room temperature for 1 hour to form the (S)-BITIP catalyst complex.

  • Cool the reaction mixture to -20 °C.

  • Add the aldehyde (1.0 eq) followed by the dropwise addition of allyltributyltin (1.2 eq) over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Pour the mixture into a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and stir vigorously with an equal volume of saturated aqueous NaF solution for 1 hour to remove tin byproducts (a white precipitate of tributyltin fluoride will form).

  • Filter the mixture through a pad of Celite®, wash the filter cake with DCM, and collect the filtrate.

  • Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral homoallylic alcohol.

PART B: Step 2 - Oxidation to the Unsaturated Carboxylic Acid

This protocol employs a two-step procedure (Swern oxidation followed by Pinnick oxidation) to minimize side reactions.

Materials:

  • Chiral homoallylic alcohol from Step 1 (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO, 3.0 eq)

  • Triethylamine (TEA, 5.0 eq)

  • Sodium chlorite (NaClO₂, 3.0 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol (t-BuOH) and Water

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Protocol:

  • Swern Oxidation (to the aldehyde): a. Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM in a flame-dried flask under argon and cool to -78 °C. b. Add a solution of DMSO (3.0 eq) in DCM dropwise, keeping the temperature below -65 °C. Stir for 15 minutes. c. Add a solution of the homoallylic alcohol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C. d. Add triethylamine (5.0 eq), stir for 20 minutes at -78 °C, then allow the reaction to warm to room temperature. e. Add water and extract the crude aldehyde with DCM. The crude product is often used directly in the next step after solvent removal.

  • Pinnick Oxidation (to the acid): a. Dissolve the crude aldehyde from the previous step in a mixture of t-BuOH and water. b. Add 2-methyl-2-butene (5.0 eq). c. In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water. d. Add the aqueous NaClO₂/NaH₂PO₄ solution to the aldehyde solution dropwise at room temperature. An exotherm and color change to yellow-orange is expected. e. Stir for 2-4 hours until the reaction is complete (monitored by TLC). f. Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. g. Extract the product with Et₂O (3x). h. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the unsaturated carboxylic acid. Purification is typically achieved by column chromatography if necessary.

PART C: Step 3 - Diastereoselective Iodolactonization

This key step constructs the iodinated lactone ring with high diastereoselectivity.[7][8]

Materials:

  • Unsaturated carboxylic acid from Step 2 (1.0 eq)

  • Iodine (I₂, 2.5 eq)

  • Potassium iodide (KI, 2.5 eq)

  • Sodium bicarbonate (NaHCO₃, 3.0 eq)

  • Acetonitrile (MeCN) and Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

Protocol:

  • Dissolve the unsaturated carboxylic acid (1.0 eq) in a 2:1 mixture of MeCN/water.

  • Add NaHCO₃ (3.0 eq) and stir until the acid is fully deprotonated (cessation of gas evolution).

  • In a separate flask, prepare a solution of I₂ (2.5 eq) and KI (2.5 eq) in MeCN/water. The KI aids in dissolving the iodine by forming the triiodide ion (I₃⁻).

  • Add the I₂/KI solution dropwise to the carboxylate solution at 0 °C. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark iodine color disappears.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure tetrahydro-4-(iodomethyl)-2H-pyran-2-one derivative.

Mechanism and Rationale for Stereoselectivity

Asymmetric Allylation

The enantioselectivity of the first step is governed by the chiral (S)-BITIP catalyst. The BINOL ligand creates a C₂-symmetric chiral environment around the titanium center. The aldehyde coordinates to this chiral Lewis acid, which positions one of its enantiotopic faces for preferential attack by the incoming allyl nucleophile.

Catalytic_Cycle_Allylation Catalyst (S)-BITIP Catalyst Complex Chiral Lewis Acid- Aldehyde Complex Catalyst->Complex Coordination Aldehyde R-CHO Aldehyde->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex  Allyl Transfer  (Re-face attack) AllylSn Allyl-SnBu₃ AllylSn->Product_Complex Product_Complex->Catalyst Product Release (Regeneration) Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle for asymmetric allylation.

Diastereoselective Iodolactonization

The high diastereoselectivity of the cyclization is a classic example of substrate control. The reaction proceeds through a cyclic iodonium ion intermediate.[8] The pre-existing stereocenter (established in Step 1) directs the conformation of the molecule, forcing the bulky R-group into a pseudo-equatorial position in the chair-like transition state. The intramolecular attack of the carboxylate then occurs in an anti-periplanar fashion (SN2-like), leading to the trans relationship between the C4 and C6 substituents.

Iodolactonization_Mechanism Start Unsaturated Carboxylate C6 Stereocenter (S) Iodonium Cyclic Iodonium Ion R-group pseudo-equatorial Start->Iodonium I₂ Product trans-Lactone C4 & C6 stereocenters set Iodonium->Product Intramolecular SN2 attack

Caption: Stereochemical pathway of iodolactonization.

Expected Results and Data Presentation

The following table summarizes the expected outcomes for the synthesis of (4S,6S)-6-benzyl-4-(iodomethyl)tetrahydro-2H-pyran-2-one, starting from 3-phenylpropanal.

StepProductExpected YieldExpected StereoselectivityAnalytical Methods
1(S)-1-phenylhex-5-en-3-ol85-95%>95% eeChiral HPLC, ¹H NMR
2(S)-4-hydroxy-6-phenylhex-1-enoic acid70-85% (2 steps)>95% ee¹H/¹³C NMR, MS
3(4S,6S)-6-benzyl-4-(iodomethyl)tetrahydro-2H-pyran-2-one75-90%>10:1 dr¹H/¹³C NMR, NOESY, MS, HRMS
  • ee: enantiomeric excess

  • dr: diastereomeric ratio

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low ee Inactive or degraded catalyst; presence of water.Use freshly prepared catalyst; ensure all glassware is flame-dried and reagents are anhydrous.
Step 1: Low Yield Incomplete reaction; steric hindrance from aldehyde.Increase reaction time; consider a more reactive allylating agent if the aldehyde is very bulky.
Step 2: Complex mixture Over-oxidation or side reactions during Swern oxidation.Maintain temperature strictly at -78 °C during reagent addition; ensure rapid workup.
Step 3: Low dr Epimerization of the starting acid; incorrect reaction conditions.Ensure the base used for deprotonation is non-nucleophilic and conditions are mild; check pH carefully during workup.
Step 3: No reaction Iodine is not sufficiently activated; starting material is insoluble.Ensure KI is used to form the more soluble I₃⁻; check solvent ratios to ensure solubility of the carboxylate salt.

References

  • Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC - NIH. [Link]

  • Iodolactonization approach for the synthesis of 2-pyrones. ResearchGate. [Link]

  • One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives. ResearchGate. [Link]

  • Iodolactonization. Wikipedia. [Link]

  • One-Pot Catalytic Asymmetric Synthesis of Pyranones. Organic Letters - ACS Publications. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC - NIH. [Link]

  • Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C–H Addition to Glyoxylate. Organic Letters - ACS Publications. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC - NIH. [Link]

  • and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. arkat usa. [Link]

  • Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science (RSC Publishing). [Link]

  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Thieme. [Link]

  • Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Chemistry Portal. [Link]

  • Synthesis of 2H-pyrans. Organic Chemistry Portal. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. PMC - NIH. [Link]

  • One-Pot Sequential Organocatalytic Michael–Tishchenko–Lactonization Reactions. Synthesis of Enantioenriched 4,5,6-Trisubstituted δ-Lactones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • CATALYTIC ASYMMETRIC SYNTHESIS. Wiley. [Link]

  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PMC - NIH. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing iodine loss during the storage of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Welcome to the Technical Support Center for 4-(Iodomethyl)tetrahydro-2H-pyran-2-one (CAS: 129352-62-1). This portal is designed for researchers and drug development professionals to troubleshoot, remediate, and prevent d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Iodomethyl)tetrahydro-2H-pyran-2-one (CAS: 129352-62-1). This portal is designed for researchers and drug development professionals to troubleshoot, remediate, and prevent degradation issues associated with this bifunctional building block.

Because this molecule contains both an alkyl iodide and a delta-lactone ring, it is uniquely susceptible to two distinct but interacting degradation pathways: photolytic deiodination and moisture-driven ring hydrolysis.

Part 1: Diagnostic Data & Degradation Triggers

To effectively stabilize this compound, we must first isolate the kinetic triggers that cause its degradation. The table below summarizes the causality behind the loss of purity and the corresponding analytical indicators.

Degradation PathwayPrimary Kinetic TriggerSecondary CatalystVisual / Analytical IndicatorOptimal Stabilization Strategy
Homolytic C-I Cleavage UV/Vis Light (Photolysis)Elevated Temperatures (>25°C)Pink/Brown Discoloration ( I2​ )Amber vials, Dark storage at -20°C
Autocatalytic Oxidation Dissolved Oxygen ( O2​ )Free I2​ AccumulationAccelerated darkening over timeArgon/Nitrogen backfill
Lactone Hydrolysis Moisture ( H2​O ) IngressAcidic Microenvironment (HI)NMR: Loss of lactone C=O signalsStrict anhydrous handling
Iodine Accumulation Unscavenged I2​ RadicalsLow Scavenger Surface AreaTarnishing of copper wireAddition of activated Cu(0) wire

Part 2: System Architecture of Degradation

The following diagram illustrates how the two primary degradation pathways interact to create an autocatalytic loop, and how introducing a copper scavenger intercepts this failure mode.

G A 4-(Iodomethyl)tetrahydro- 2H-pyran-2-one B Homolytic C-I Cleavage (Photolysis) A->B UV/Vis Light D Lactone Ring Hydrolysis (Moisture Ingress) A->D H2O Exposure C Molecular Iodine (I2) [Pink/Brown Discoloration] B->C Radical Recombination E Hydroxy Acid Byproduct [Loss of Purity] C->E Generates Trace HI (Autocatalysis) F Copper Wire Scavenger (CuI Formation) C->F Intercepted by Cu(0) D->E Acid/Base Catalysis

Figure 1: Degradation pathways and copper-mediated stabilization of the alkyl iodide lactone.

Part 3: Troubleshooting Guides & FAQs

Q: Why does my batch of 4-(iodomethyl)tetrahydro-2H-pyran-2-one continuously turn pink or brown despite being stored in a tightly sealed container? A: The discoloration is a direct result of the homolytic cleavage of the carbon-iodine (C-I) bond, a process primarily driven by photolysis[1]. When exposed to ambient UV or visible light, the relatively weak C-I bond breaks to form alkyl and iodine radicals. These highly reactive iodine radicals rapidly recombine to form molecular iodine ( I2​ ), which imparts the characteristic pink or brown hue to the compound[1]. Even in sealed containers, if the glass is not opaque or amber, ambient light will drive this radical pathway.

Q: I stored the compound in the dark, but NMR analysis shows a loss of the lactone carbonyl peak and the appearance of a new carboxylic acid peak. What caused this structural degradation? A: This indicates lactone ring hydrolysis, a process highly sensitive to moisture and pH[2]. The molecule contains a six-membered cyclic ester (delta-lactone). If trace moisture enters the storage container, it initiates ring-opening hydrolysis. This degradation is severely exacerbated by the presence of trace hydrogen iodide (HI), which forms when free iodine radicals abstract hydrogen from trace impurities or moisture. The resulting acidic microenvironment acts as a potent catalyst, driving the pH-dependent equilibrium toward the open-chain hydroxy acid form[2].

Q: How can I permanently halt the autocatalytic accumulation of iodine and acid in my storage vials? A: The industry-standard solution is the introduction of an active iodine scavenger, such as elemental copper or silver, directly into the storage container[3]. By submerging activated copper wire into the liquid or solid phase of the alkyl iodide, any nascent molecular iodine ( I2​ ) immediately reacts with the metal to form insoluble copper(I) iodide ( CuI )[3]. This heterogeneous reaction effectively removes I2​ from the system, preventing it from participating in further radical chain reactions or forming the HI acid that catalyzes lactone hydrolysis[3].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Remediation of Discolored (Degraded) Compound

If your current batch has already turned pink or brown, it must be purified before long-term storage.

  • Dissolution: Dissolve the discolored 4-(iodomethyl)tetrahydro-2H-pyran-2-one in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Thiosulfate Quenching: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and shake vigorously.

    • Causality: The thiosulfate acts as a reducing agent, converting non-polar molecular iodine ( I2​ ) into highly water-soluble iodide ions ( I− ), pulling the contaminant into the aqueous layer.

    • Validation Checkpoint: The organic layer must instantly transition from pink/brown to completely colorless. If a faint pink hue persists, the reduction is incomplete; repeat the thiosulfate wash.

  • Drying & Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo at a low temperature (<30°C) to prevent thermal degradation.

Protocol B: Preparation of Copper-Stabilized Storage
  • Copper Wire Activation: Cut a segment of standard copper wire. Submerge it in 1M HCl for 2 minutes, rinse thoroughly with anhydrous acetone, and dry under a gentle stream of nitrogen.

    • Causality: Commercial copper wire possesses a passivating layer of copper(II) oxide (CuO) which is unreactive toward I2​ . The acid wash removes this layer, exposing the highly reactive Cu(0) surface required for scavenging.

    • Validation Checkpoint: The wire must transition from a dull, dark penny color to a bright, highly reflective salmon-pink. If dull spots remain, the oxide layer is intact and will fail to scavenge iodine; repeat the acid wash.

  • Inert Storage Setup: Transfer the colorless, purified compound to an amber glass vial. Insert the activated copper wire, ensuring it contacts both the compound phase and the headspace. Purge the vial with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

    • Causality: Amber glass blocks photolysis. Argon (heavier than air) displaces oxygen and moisture, preventing oxidative degradation and lactone hydrolysis. The copper acts as an active sink for future radical generation.

    • Validation Checkpoint: After 48 hours of storage, inspect the vial. The compound must remain strictly colorless. A slight whitish/grey tarnishing (CuI) on the copper wire confirms it is actively working. If the compound itself turns pink, the argon purge was insufficient or the vial seal is compromised.

Sources

Optimization

Technical Support Center: Troubleshooting Lactone Ring Hydrolysis in 4-(Iodomethyl)tetrahydro-2H-pyran-2-one

Welcome to the Technical Support Center for 4-(iodomethyl)tetrahydro-2H-pyran-2-one (also known as 4-(iodomethyl)-δ-valerolactone). This reactive intermediate is highly valued in drug development and complex organic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(iodomethyl)tetrahydro-2H-pyran-2-one (also known as 4-(iodomethyl)-δ-valerolactone). This reactive intermediate is highly valued in drug development and complex organic synthesis. However, its dual electrophilic centers—a hard lactone carbonyl and a soft iodomethyl carbon—make it exceptionally prone to unwanted side reactions during storage, handling, and intentional ring-opening.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you control hydrolysis, prevent degradation, and maximize your synthetic yields.

Part 1: Core Mechanisms & Causality (The "Why")

To successfully troubleshoot this molecule, you must understand the causality behind its degradation. The molecule contains a 6-membered δ-lactone ring that is susceptible to both acid- and base-catalyzed acyl cleavage[1].

The primary complication arises from the iodomethyl group at the C4 position . Iodine is an excellent leaving group. When the lactone ring is opened under basic conditions, the resulting intermediate is a C6-alkoxide. Because of the molecular geometry, this alkoxide is perfectly positioned to attack the C4-iodomethyl carbon. According to Baldwin’s rules, this triggers a highly favored 5-exo-tet cyclization . The alkoxide acts as an internal nucleophile, displacing the iodide via an intramolecular Williamson ether synthesis[2]. This permanently consumes the starting material, resulting in the unwanted formation of a tetrahydrofuran derivative rather than the desired open-chain hydroxy acid.

ReactionPathways A 4-(Iodomethyl)tetrahydro -2H-pyran-2-one (Starting Lactone) B 5-Hydroxy-3-(iodomethyl) pentanoate (Alkoxide Intermediate) A->B OH⁻ (pH > 8) Base Hydrolysis D 5-Hydroxy-3-(iodomethyl) pentanoic acid (Desired Open Chain) A->D H₂O / H⁺ (pH < 4) Acid Hydrolysis C 2-(Tetrahydrofuran-3-yl) acetate (Unwanted Cyclization) B->C 5-exo-tet SN2 (- I⁻)

Fig 1. Competing hydrolysis pathways: Base-catalyzed cyclization vs. Acid-catalyzed ring opening.

Part 2: Troubleshooting FAQs

Q1: Why does my lactone degrade into a completely different cyclic compound during basic hydrolysis? A: When the δ-lactone ring is opened by a hydroxide ion (pH > 8), it forms a highly nucleophilic alkoxide intermediate[3]. This alkoxide rapidly undergoes an intramolecular SN2 reaction (a Williamson ether synthesis), attacking the adjacent iodomethyl group and displacing the iodide[2]. The result is 2-(tetrahydrofuran-3-yl)acetate , meaning you have permanently lost your iodine atom and formed an unwanted 5-membered ether ring.

Q2: How can I intentionally hydrolyze the lactone to the open-chain hydroxy acid without losing the iodine atom? A: You must switch from base-catalyzed to acid-catalyzed hydrolysis . Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, making the carbonyl carbon susceptible to attack by neutral water[1]. Crucially, as the ring opens, the leaving oxygen is protonated to form a neutral hydroxyl group (-OH) rather than an alkoxide (-O⁻). This neutral hydroxyl group is a poor nucleophile and lacks the activation energy required to displace the iodide at room temperature, thereby preserving the 3-(iodomethyl)pentanoic acid backbone.

Q3: My stored 4-(iodomethyl)tetrahydro-2H-pyran-2-one is turning brown and losing purity over time. What is happening? A: Two degradation pathways are occurring simultaneously. First, ambient atmospheric moisture drives slow, uncatalyzed hydrolysis of the δ-lactone ring, which is a known instability factor for sugar lactones and related derivatives in aqueous environments[4]. Second, the iodomethyl group is sensitive to photo-oxidation and thermal degradation. Over time, the carbon-iodine bond homolytically cleaves or oxidizes, releasing elemental iodine (I₂), which imparts a characteristic brown or pink discoloration to the sample.

TroubleshootingTree Start Issue Detected: Lactone Degradation / Low Yield Q1 When is the degradation occurring? Start->Q1 Storage During Storage Q1->Storage Reaction During Reaction Q1->Reaction Sol1 Action: Store at -20°C under Argon. Protect from light to prevent I₂ release. Storage->Sol1 Q2 Are basic conditions (pH > 8) being used? Reaction->Q2 BaseYes Yes (e.g., NaOH, KOH) Q2->BaseYes BaseNo No (Neutral / Acidic) Q2->BaseNo Sol2 Action: Switch to acid-catalyzed hydrolysis to prevent 5-exo-tet cyclization. BaseYes->Sol2 Sol3 Action: Check for ambient moisture or Lewis acid impurities in solvent. BaseNo->Sol3

Fig 2. Decision tree for diagnosing and resolving lactone degradation during storage or synthesis.

Part 3: Quantitative Data & Condition Matrix

To assist in experimental design, the following table summarizes the kinetic and mechanistic outcomes of subjecting 4-(iodomethyl)tetrahydro-2H-pyran-2-one to various aqueous conditions.

Hydrolysis ConditionReagentsDominant MechanismIntermediate StateFinal ProductIodine Retention
Basic (pH > 8) NaOH, KOH, H₂OBase-catalyzed acyl cleavage + 5-exo-tet SN2C6-Alkoxide (-O⁻)2-(Tetrahydrofuran-3-yl)acetateLost (0%)
Acidic (pH < 4) Dilute HCl, H₂OAcid-catalyzed acyl cleavageC6-Hydroxyl (-OH)5-Hydroxy-3-(iodomethyl)pentanoic acidRetained (>95%)
Neutral (Ambient) H₂O (Moisture)Uncatalyzed slow hydrolysisTransition stateEquilibrium mixture of lactone & acidRetained (Slow degradation)

Part 4: Validated Experimental Protocols

Protocol: Controlled Acid-Catalyzed Hydrolysis (Preserving the Iodomethyl Group)

This self-validating protocol is designed to quantitatively open the δ-lactone ring while actively preventing the intramolecular Williamson ether synthesis.

Materials Required:

  • 4-(Iodomethyl)tetrahydro-2H-pyran-2-one (1.0 eq)

  • 0.1 M Hydrochloric acid (HCl) (aqueous)

  • Tetrahydrofuran (THF) or 1,4-Dioxane (inhibitor-free)

  • Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of the lactone in 5.0 mL of THF in a round-bottom flask equipped with a magnetic stir bar. Ensure the flask is shielded from direct light (e.g., wrap in aluminum foil) to prevent photo-oxidation of the iodide.

  • Acid Addition: Chill the solution to 0°C using an ice bath. Dropwise, add 5.0 mL of 0.1 M HCl (aq). The acidic environment ensures that as the lactone opens, the resulting oxygen is immediately protonated[1].

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting lactone will appear as a distinct spot, while the highly polar hydroxy acid product will stay near the baseline.

  • Quenching & Extraction: Once the starting material is consumed, dilute the mixture with 10 mL of brine to suppress emulsion formation. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a maximum bath temperature of 30°C to prevent thermal elimination of HI.

  • Spectroscopic Validation: Verify the success of the protocol via IR spectroscopy. Confirm the disappearance of the δ-lactone C=O stretch (typically ~1735–1745 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and acid C=O stretch (~1710 cm⁻¹).

Part 5: References

1.1 - ResearchGate[1] 2. - OpenStax[2] 3.3 - ResearchGate[3] 4. - Applied and Environmental Microbiology (PMC - NIH)[4]

Sources

Troubleshooting

Optimizing solvent conditions for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- reactions

Welcome to the technical support center for optimizing reactions involving the synthesis of tetrahydro-4-(iodomethyl)-2H-pyran-2-one and related iodolactones. This guide is designed for researchers, chemists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving the synthesis of tetrahydro-4-(iodomethyl)-2H-pyran-2-one and related iodolactones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic cyclization. Here, we provide in-depth, field-proven insights into the critical role of solvent selection, offering troubleshooting strategies and detailed protocols to enhance reaction efficiency, yield, and selectivity.

Core Principles: The Pivotal Role of Solvent in Iodolactonization

The synthesis of tetrahydro-4-(iodomethyl)-2H-pyran-2-one is a classic example of an iodolactonization reaction. This process is an intramolecular electrophilic cyclization where an unsaturated carboxylic acid reacts with an iodine source to form an iodine-containing lactone.[1] The reaction proceeds via a cyclic iodonium ion intermediate, which is then attacked by the internal carboxylate nucleophile.[2]

The choice of solvent is not merely about dissolving reactants; it fundamentally influences every stage of this mechanism:

  • Stabilization of Intermediates: The highly polar and transient iodonium ion is sensitive to its environment. Polar solvents can stabilize this charged intermediate, facilitating its formation.[3][4]

  • Nucleophilicity of the Carboxylate: The reaction requires the deprotonation of the carboxylic acid to a more potent carboxylate nucleophile, often achieved with a mild base like sodium bicarbonate (NaHCO₃).[1] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the carboxylate, potentially dampening its nucleophilicity, while polar aprotic solvents (e.g., acetonitrile, DMSO) can enhance it.[3][4]

  • Reaction Pathway and Selectivity: Solvent choice can dictate the conformational preferences of the transition state, influencing stereoselectivity.[5] In some systems, switching between protic and aprotic solvents can even alter the regioselectivity of the cyclization, favoring different ring sizes or isomers (e.g., exo vs. endo cyclization).[5]

Understanding these principles is key to diagnosing issues and rationally designing reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My iodolactonization reaction shows low conversion or has failed completely. How can I troubleshoot this based on my solvent system?

Answer: Low or no conversion is a common problem that often points to issues with solubility, nucleophile reactivity, or reagent stability.

Diagnostic Workflow for Low Conversion

G start Low / No Conversion Observed solubility 1. Check Solubility start->solubility reactivity 2. Assess Nucleophile Reactivity start->reactivity stability 3. Verify Reagent Stability start->stability sol_sub Is the starting acid soluble? solubility->sol_sub react_sub Is the solvent overly solvating the carboxylate? reactivity->react_sub react_sol2 Ensure base (e.g., NaHCO3) is present and sufficiently soluble to generate the carboxylate. [1] reactivity->react_sol2 stab_sub Is the iodine source or product degrading? stability->stab_sub sol_sol1 Use a co-solvent (e.g., THF/Water, Toluene/CH2Cl2). [5, 14] sol_sub->sol_sol1 No sol_sol2 Switch to a solvent with better solubilizing power (e.g., MeCN, DMF). sol_sub->sol_sol2 No react_sol1 Switch from a polar protic (e.g., MeOH) to a polar aprotic solvent (e.g., MeCN, CH2Cl2) to enhance nucleophilicity. [3, 18] react_sub->react_sol1 Yes stab_sol1 Use anhydrous, degassed solvents, as trace water or oxygen can interfere. [24] stab_sub->stab_sol1 Yes stab_sol2 Consider a different iodine source (e.g., NIS instead of I2) that may have better stability/solubility in your chosen solvent. [7, 14] stab_sub->stab_sol2 Yes

Caption: Troubleshooting flowchart for low conversion.

Detailed Explanation:

  • Solubility Issues: Your unsaturated acid may not be fully dissolved, preventing it from reacting. Biphasic systems (e.g., ether/water) are common, but vigorous stirring is essential. If solubility in common solvents like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) is poor, consider a co-solvent system. A mixture of toluene and CH₂Cl₂ has been shown to be effective in certain cases.[6][7]

  • Poor Nucleophilicity: In highly polar protic solvents like methanol or water, the carboxylate anion can be heavily solvated by hydrogen bonding, which stabilizes it but reduces its motivation to attack the iodonium ion.[3] Switching to a polar aprotic solvent can often accelerate the reaction by leaving the anion "freer" and more reactive.[4]

  • Reagent Instability: Ensure your solvent is inert and free of contaminants. For example, using unstabilized THF can contain peroxides that interfere with the reaction. If using elemental iodine (I₂), ensure it is fully dissolved; sometimes a soluble iodide salt (like KI) is added to form the more soluble triiodide ion (I₃⁻), which then serves as the I⁺ source.

Question 2: I'm getting the desired iodolactone, but the yield is compromised by significant byproduct formation. What role does the solvent play here?

Answer: Byproduct formation often arises from competing reaction pathways. The solvent can influence the rates of these competing reactions relative to the desired intramolecular cyclization.

Common Byproducts and Solvent-Based Solutions:

  • Intermolecular Iodoesterification: If the intramolecular cyclization is slow, the iodonium ion intermediate from one molecule may be intercepted by the carboxylate of another, leading to dimers or oligomers.[6]

    • Solution: This is often exacerbated at high concentrations. While not strictly a solvent issue, using a solvent system that accelerates the intramolecular step is key. A switch to a polar aprotic solvent may increase the rate of the desired cyclization.

  • Solvent Participation: Reactive solvents can directly participate in the reaction. For instance, using an alcohol as a solvent could lead to the formation of an iodo-ether if the alcohol outcompetes the internal carboxylate.

    • Solution: Ensure your solvent is inert under the reaction conditions. Aprotic solvents like CH₂Cl₂, MeCN, or toluene are generally safe choices.[5]

  • Formation of Isomers: In substrates with multiple double bonds, the solvent can influence which double bond is preferentially attacked, leading to regioisomers.

    • Solution: This requires careful optimization. The polarity of the solvent can affect the relative activation energies for the formation of different iodonium ions. A systematic screening of solvents with varying polarities is recommended (see Protocol 2).

Question 3: My reaction is not producing the expected stereoisomer or gives a poor diastereomeric ratio. How can I improve stereoselectivity by changing the solvent?

Answer: The stereochemical outcome of iodolactonization is determined during the intramolecular ring-closing step. The reaction typically proceeds via an anti-Sₙ2 attack of the carboxylate on the iodonium ion.[1] The solvent influences the conformational landscape of the transition state, which dictates the facial selectivity of this attack.

Strategies for Optimizing Stereoselectivity:

  • Control Conformational Flexibility: Non-polar, sterically bulky solvents (e.g., toluene, hexanes) can constrain the conformational freedom of the acyclic precursor, sometimes locking it into a conformation that favors a specific stereochemical outcome.

  • Disrupt Internal Hydrogen Bonding: If the starting material has other functional groups (e.g., a hydroxyl group), it may form an internal hydrogen bond that biases the reaction. A polar, hydrogen-bond-accepting solvent (like THF or ethyl acetate) can compete for this interaction, breaking the internal bias and potentially altering the stereochemical outcome.

  • Temperature and Solvent Synergy: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing transition states. This effect can be magnified by the choice of solvent. For instance, reactions in CH₂Cl₂ or toluene can often be run at much lower temperatures (e.g., -40 to -78 °C) than reactions in water.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between using a polar protic vs. a polar aprotic solvent for iodolactonization? A1: Polar protic solvents (e.g., H₂O, MeOH) can stabilize both the iodonium ion intermediate and the carboxylate nucleophile through hydrogen bonding.[3] This can be a double-edged sword: it helps form the intermediate but can hinder the subsequent nucleophilic attack.[4] Polar aprotic solvents (e.g., MeCN, DMSO, CH₂Cl₂) also stabilize the cationic intermediate through dipole interactions but solvate anions poorly, leaving the carboxylate more nucleophilic and often leading to faster reaction rates.[4][8]

Q2: How does solvent polarity generally affect the reaction rate? A2: For reactions proceeding through charged intermediates, like iodolactonization, increasing solvent polarity generally increases the reaction rate.[8] This is because polar solvents stabilize the charged transition state leading to the iodonium ion, lowering the activation energy.[4] However, as noted in Q1, the effect on nucleophilicity can sometimes counteract this trend.

Q3: How do I select a starting solvent for a new, untested substrate? A3: A good starting point is a moderately polar aprotic solvent like dichloromethane (CH₂Cl₂). It has excellent solubilizing properties for many organic molecules, is relatively inert, and allows for a wide range of reaction temperatures.[7] A classic alternative is an aqueous system using NaHCO₃ as the base, especially if the starting acid has some water solubility.[1]

Q4: Can I use "green" solvents for this reaction? A4: Yes, there is growing interest in more sustainable solvent choices. Water is an excellent green solvent and is historically used for this reaction.[1] Other options like cyclopentyl methyl ether (CPME) or 2-methyl-THF could be explored as alternatives to halogenated solvents like CH₂Cl₂. However, optimization will be required as their properties differ.

Data & Visualization
Table 1: Properties of Common Solvents for Iodolactonization
SolventTypeDielectric Constant (ε) at 20°CGeneral Application Notes
Water (H₂O)Polar Protic80.1Classic "green" solvent. Requires a base (e.g., NaHCO₃). Good for water-soluble substrates.[1]
Dichloromethane (CH₂Cl₂)Polar Aprotic9.1Excellent general-purpose solvent. Good solubility for organic substrates, wide temperature range.[7]
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar, can accelerate reactions but may require anhydrous conditions.[9]
TolueneNon-polar2.4Often used in mixtures with CH₂Cl₂ to fine-tune polarity and solubility.[6]
Tetrahydrofuran (THF)Polar Aprotic7.6Good solvent, but must be free of peroxides. Can coordinate with cations.
Methanol (MeOH)Polar Protic32.7Can act as a competing nucleophile. May solvate and deactivate the carboxylate.[5]
Diagram 1: General Mechanism of Iodolactonization

The formation of tetrahydro-4-(iodomethyl)-2H-pyran-2-one from its corresponding unsaturated acid proceeds through a key iodonium intermediate.

G sub Unsaturated Carboxylic Acid int Cyclic Iodonium Ion Intermediate sub->int + I₂ prod Tetrahydro-4-(iodomethyl) -2H-pyran-2-one int->prod Intramolecular Nucleophilic Attack (Ring Closure)

Caption: Simplified mechanism of iodolactonization.
Experimental Protocols
Protocol 1: General Procedure for Iodolactonization in a Biphasic System

This protocol is a standard starting point for the synthesis of γ- or δ-lactones.[1]

  • Preparation: Dissolve the unsaturated carboxylic acid (1.0 equiv) in diethyl ether or dichloromethane (approx. 0.1 M).

  • Base Addition: Add this solution to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3-4 volumes relative to the organic solvent).

  • Iodine Addition: Cool the vigorously stirred biphasic mixture to 0 °C. Add a solution of iodine (I₂) (1.1-1.5 equiv) and potassium iodide (KI) (1.1-1.5 equiv) in water dropwise over 30 minutes. The KI is used to create the water-soluble I₃⁻ species.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Once complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the dark color will disappear).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (e.g., diethyl ether, 2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Solvents for Reaction Optimization

This workflow is designed to efficiently identify the optimal solvent for a new substrate.

  • Setup: In parallel, set up small-scale reactions (e.g., 25-50 mg of starting material) in several different vials.

  • Solvent Selection: Choose a range of solvents based on the data in Table 1. A good starting set would be:

    • Dichloromethane (CH₂Cl₂)

    • Acetonitrile (MeCN)

    • Toluene

    • A 1:1 mixture of Toluene:CH₂Cl₂[6]

    • An aqueous NaHCO₃ system (as in Protocol 1)

  • Reaction Conditions: For the organic solvents, use a non-nucleophilic base like proton sponge or a hindered amine if needed, along with an iodine source like N-Iodosuccinimide (NIS) (1.2 equiv).[7] Run all reactions at a consistent temperature (e.g., room temperature or 0 °C).

  • Monitoring: Take aliquots from each reaction vial at set time points (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS to assess the rate of conversion and formation of byproducts.

  • Analysis: Compare the results to identify the solvent that provides the best balance of reaction rate, yield, and purity. The most promising conditions can then be scaled up.

References
  • Grokipedia. (n.d.). Iodolactonization. Retrieved from Grokipedia. 1

  • BenchChem. (2025). Common side reactions in the synthesis of 2H-pyran-2-ones. Retrieved from BenchChem. 10

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from Chemistry LibreTexts.

  • Royal Society of Chemistry. (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. Organic & Biomolecular Chemistry.

  • Payne, J. L., Deng, Z., Flach, A. L., & Johnston, J. N. (2022). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. RSC Publishing.

  • ChemicalBook. (2025, July 24). 4-(Iodomethyl)tetrahydro-2H-pyran. Retrieved from ChemicalBook.

  • ResearchGate. (n.d.). Optimization of the iodolactonization step [Scientific Diagram]. Retrieved from ResearchGate.

  • Wikipedia. (n.d.). Iodolactonization. Retrieved from Wikipedia.

  • ResearchGate. (n.d.). Optimization of the reaction conditions [Scientific Diagram]. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). The optimization reaction condition for the synthesis of 4H-pyran 4c [Scientific Diagram]. Retrieved from ResearchGate.

  • Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2.

  • MDPI. (2020, December 18). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules.

  • VUB ORGC. (2018, April 25). An Enantioselective Iodolactonization/Cross-Coupling Protocol for the Synthesis of Highly-Substituted Enol Lactones. Retrieved from VUB ORGC.

  • Gagné, M. R., et al. (n.d.). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. PMC.

  • Mediterranean Journal of Basic and Applied Sciences. (2025, May 9). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.

  • Chemistry Stack Exchange. (2018, December 18). Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. Retrieved from Chemistry Stack Exchange.

  • BenchChem. (2025). Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one. Retrieved from BenchChem.

  • ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from ResearchGate.

  • Chemistry Notes. (2022, September 14). Iodolactonization: Mechanism, examples, useful application. Retrieved from Chemistry Notes.

  • Pérez, P., Toro-Labbé, A., & Contreras, R. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society, 123(23), 5527-31.

  • International Journal of Scientific and Research Publications. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.

  • ResearchGate. (2025, November 3). (PDF) Iodolactonization: Past and Present Examples. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Electrophilic Cyclization. Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting guide for failed reactions involving 3-Iodooxetane. Retrieved from BenchChem.

  • Larock, R. C., et al. (n.d.). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. The following t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. The following troubleshooting advice and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, ensuring the integrity and success of your purification protocols.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, offering causative explanations and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Starting Materials or Byproducts.

  • Potential Cause: Suboptimal selection of the stationary or mobile phase, leading to insufficient resolution between the analyte of interest and impurities. The polarity of the target compound, a saturated lactone with an iodomethyl substituent, requires careful consideration of the chromatographic system.

  • Troubleshooting Steps:

    • Re-evaluate Mobile Phase Polarity: For normal-phase chromatography (e.g., using silica gel), a common starting point for the elution of pyran-2-one derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1] If co-elution occurs, systematically decrease the polarity of the mobile phase (i.e., increase the hexane to ethyl acetate ratio) to enhance the retention of the more polar compounds. Conversely, for reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used, a polar mobile phase is employed.[2][3]

    • Employ a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider a stationary phase with a different selectivity. For instance, if using silica gel, switching to alumina (which can be basic, neutral, or acidic) may alter the elution profile.[4] For more challenging separations, consider polar-embedded or polar-endcapped columns in RP-HPLC.[5]

    • Utilize Gradient Elution: Instead of an isocratic (constant) mobile phase composition, a gradient elution can be employed. Gradually increasing the polarity of the mobile phase during the run can effectively separate compounds with a wider range of polarities.

Issue 2: Degradation of the Target Compound on the Column.

  • Potential Cause: The presence of the iodomethyl group can make the compound susceptible to degradation, particularly on acidic or basic stationary phases. The lactone ring itself can be sensitive to certain pH conditions.[6]

  • Troubleshooting Steps:

    • Use a Neutral Stationary Phase: Opt for a neutral stationary phase, such as deactivated silica gel or neutral alumina, to minimize acid- or base-catalyzed degradation.

    • Buffer the Mobile Phase: In RP-HPLC, maintaining a neutral or slightly acidic pH (around 3-5) can help stabilize the lactone ring.[6] Common buffers include phosphate or acetate buffers.[7][8]

    • Minimize Exposure Time: Work efficiently to reduce the time the compound spends on the column. This can be achieved by optimizing the flow rate and gradient profile.

Issue 3: Irreproducible Retention Times and Peak Tailing.

  • Potential Cause: This can be due to a variety of factors including column degradation, improper column equilibration, or interactions between the analyte and active sites on the stationary phase.

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: Before each injection, ensure the column is thoroughly equilibrated with the initial mobile phase. Inadequate equilibration can lead to shifting retention times.[2]

    • Incorporate an Additive in the Mobile Phase: For basic compounds that may exhibit peak tailing on silica gel due to interactions with acidic silanol groups, adding a small amount of a competitive base like triethylamine to the mobile phase can improve peak shape.[4]

    • Check for Column Contamination: If the problem persists, the column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Q1: What is the recommended starting chromatographic technique for purifying this compound?

A1: Flash column chromatography using silica gel is a robust and widely used initial purification technique for many organic compounds, including pyran-2-one derivatives.[1] It allows for the separation of significant quantities of material and is relatively cost-effective. A typical mobile phase to start with would be a mixture of hexane and ethyl acetate.[1]

Q2: How can I effectively monitor the fractions collected during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column chromatography. The spots can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent (e.g., potassium permanganate or iodine).[1]

Q3: When is preparative HPLC a better choice than flash chromatography?

A3: Preparative HPLC is advantageous when high-purity material is required, or when the components of the mixture are very similar in polarity and cannot be resolved by flash chromatography.[9][10] It offers higher resolution and efficiency but is generally more expensive and has a lower sample capacity compared to flash chromatography.

Q4: What type of HPLC column is most suitable for this compound?

A4: For a moderately polar compound like 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, a standard C18 reversed-phase column is a good starting point for method development in RP-HPLC.[10][11] If retention is poor due to the compound's polarity, consider a polar-embedded or polar-endcapped C18 column, or even a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2][5]

Q5: How can I remove residual iodine from my purified product?

A5: Residual iodine, which can arise from the synthetic process, can often be removed by washing the organic solution of the compound with an aqueous solution of sodium thiosulfate.[12] This reduces the iodine to iodide, which is soluble in the aqueous layer.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Glass column with a stopcock

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Crude 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution

Procedure:

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Apply gentle pressure (e.g., with a bellows or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a preparative RP-HPLC method.

Instrumentation and Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 column

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade) with 0.1% formic acid or acetic acid

  • Filtered and dissolved sample of partially purified 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Procedure:

  • Method Development (Analytical Scale):

    • Begin by developing a separation method on an analytical C18 column.

    • Start with a gradient of 5-95% Mobile Phase B over 20-30 minutes to determine the approximate elution conditions.

    • Optimize the gradient to achieve good resolution between the target compound and impurities.

  • Scale-Up to Preparative Scale:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the sample. The injection volume will depend on the column size and the concentration of the sample.

    • Run the optimized gradient at a correspondingly scaled-up flow rate.

  • Fraction Collection:

    • Collect fractions based on the retention time of the target peak observed during the analytical run. Automated fraction collectors are often used for this purpose.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to isolate the final product.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatographic Purification

Chromatographic TechniqueStationary PhaseRecommended Starting Solvent System (v/v)Notes
Flash Column ChromatographySilica GelHexane:Ethyl Acetate (9:1 to 4:1)[1]Adjust polarity based on TLC analysis.
Preparative RP-HPLCC18A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStart with a gradient (e.g., 10-90% B).

V. Visualization

Workflow for Method Selection

MethodSelection Start Crude Product 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- PurityCheck Assess Purity and Quantity Start->PurityCheck LargeScale Large Scale (>1g)? PurityCheck->LargeScale HighPurity High Purity Needed? FlashChrom Flash Column Chromatography HighPurity->FlashChrom No PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes LargeScale->HighPurity No LargeScale->FlashChrom Yes FinalProduct Pure Product FlashChrom->FinalProduct PrepHPLC->FinalProduct

Caption: Decision tree for selecting the appropriate chromatographic purification technique.

Troubleshooting Workflow for Poor Separation

Troubleshooting Start Poor Separation Observed AdjustMobilePhase Adjust Mobile Phase Polarity Start->AdjustMobilePhase TryGradient Implement Gradient Elution AdjustMobilePhase->TryGradient No Improvement Success Separation Achieved AdjustMobilePhase->Success Improved ChangeStationaryPhase Change Stationary Phase TryGradient->ChangeStationaryPhase No Improvement TryGradient->Success Improved ChangeStationaryPhase->Success Improved

Caption: Step-by-step troubleshooting guide for addressing poor separation in chromatography.

VI. References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021). MDPI. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006). ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. ResearchGate. [Link]

  • High-Performance Preparative LC Techniques. Phenomenex. [Link]

  • Flash Chromatography. OpenOChem Learn. [Link]

  • Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Derivatives

An in-depth guide for researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for the synthesis of tetrahydro-4-(iodomethyl)-2H-pyran-2-one derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of tetrahydro-4-(iodomethyl)-2H-pyran-2-one derivatives. This resource is designed to provide advanced troubleshooting for researchers encountering challenges, particularly low conversion rates, during the critical iodolactonization step. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this synthesis.

The formation of the six-membered δ-lactone ring via iodolactonization is a powerful and widely-used transformation in the synthesis of natural products and pharmaceutical agents.[1][2] However, the reaction is highly sensitive to a range of variables, and suboptimal conditions can lead to frustratingly low yields. This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, focusing on the causality behind experimental outcomes and providing actionable solutions.

Q1: My iodolactonization reaction has a very low conversion rate, and I'm recovering mostly unreacted starting material. What are the primary causes?

A: Low conversion is the most common hurdle in δ-lactone synthesis and typically points to issues with reaction kinetics, reagent selection, or reaction conditions. The formation of a six-membered ring is entropically less favored and often slower than the formation of a five-membered (γ-lactone) ring.[3]

Primary Causes & Troubleshooting Steps:

  • Insufficient Electrophilicity of the Iodine Source: The reaction begins with the electrophilic attack of iodine on the alkene. If the iodine source is not sufficiently activated, this initial step will be slow or may not occur.

    • Solution: While molecular iodine (I₂) is standard, its reactivity can be enhanced. The combination of an N-iodoimide (like N-iodosuccinimide, NIS) with a catalytic amount of I₂ has been shown to form a more reactive iodinating species, improving yields.[4] For particularly challenging substrates, hypervalent iodine reagents like PIDA (phenyliodine diacetate) in combination with I₂ or KI can significantly increase conversion.[5][6]

  • Inadequate Nucleophilicity of the Carboxylate: The cyclization step involves the intramolecular attack of the carboxylate anion. The concentration and availability of this nucleophile are critical.

    • Solution: A base is required to deprotonate the carboxylic acid. Sodium bicarbonate (NaHCO₃) is the most common choice, as it is mild and effective.[3][7] Ensure at least two equivalents are used, as the reaction produces HI, which will be neutralized by the base. The choice of solvent also matters; the reaction should be conducted in a solvent system (e.g., a mixture of toluene and CH₂Cl₂) where the carboxylate salt has sufficient solubility.[8][9]

  • Suboptimal Reaction Temperature: While heating can increase reaction rates, it can also promote side reactions and decomposition. For iodolactonizations, lower temperatures (e.g., -40 °C to 0 °C) often provide a better balance, favoring the desired intramolecular pathway and enhancing stereoselectivity.[8][10]

    • Solution: Start the reaction at a low temperature (e.g., -20 °C) and monitor its progress by TLC. If the reaction is sluggish, allow it to warm slowly to 0 °C or room temperature. A temperature screening may be necessary to find the optimal conditions for your specific substrate.[8]

  • Substrate-Specific Issues: Steric hindrance around the alkene or the carboxylic acid can physically impede the cyclization. Electron-deficient alkenes are also less reactive towards electrophilic iodine.[3]

    • Solution: While difficult to change post-synthesis design, be aware that bulky substituents near the reacting centers may require more forcing conditions (e.g., more reactive iodine source, longer reaction times).

G start Low Conversion: High Recovery of Starting Material reagent Step 1: Evaluate Reagents start->reagent iodine_src Is Iodine Source Sufficiently Electrophilic? reagent->iodine_src Iodine Source base_check Is Base Adequate for Carboxylate Formation? reagent->base_check Base conditions Step 2: Optimize Conditions temp_check Is Temperature Optimal? conditions->temp_check substrate Step 3: Consider Substrate sterics_check Are Steric/Electronic Factors Inhibiting Reaction? substrate->sterics_check iodine_src->conditions Yes solution_iodine Action: Switch to NIS/cat. I₂ or PIDA/I₂. iodine_src->solution_iodine No base_check->conditions Yes solution_base Action: Ensure >2 eq. NaHCO₃. Check solvent compatibility. base_check->solution_base No temp_check->substrate Yes solution_temp Action: Perform temperature screen (e.g., -40°C to RT). temp_check->solution_temp No solution_substrate Action: Increase reaction time. Use more reactive iodine source. sterics_check->solution_substrate Yes G cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Attack & Ring Closure A Unsaturated Carboxylic Acid B Iodonium Ion Intermediate A->B Electrophilic Addition C Iodonium Ion Intermediate I2 I₂ D Tetrahydro-4-(iodomethyl)- 2H-pyran-2-one C->D Intramolecular Sₙ2 Attack

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data validation for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- In the landscape of drug discovery and development, the unambiguous structural confi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth comparison and validation protocol for the ¹H and ¹³C NMR spectral data of a key synthetic intermediate, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. Our focus is to equip researchers and scientists with the necessary tools and insights to critically evaluate and validate their own spectral data, ensuring the highest degree of scientific integrity.

While publicly available experimental spectra for this specific compound are not readily found, this guide will leverage data from structurally similar compounds and advanced NMR prediction algorithms to establish a robust validation framework. We will compare these predicted values and provide a comprehensive experimental protocol for acquiring high-quality spectra.

Comparative Analysis of Predicted ¹H and ¹³C NMR Data

The validation of NMR data hinges on the comparison of experimentally acquired spectra with predicted values. Discrepancies between these datasets can indicate structural inaccuracies, the presence of impurities, or conformational effects. For 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, we present a comparison of theoretically predicted chemical shifts. These predictions are based on established NMR prediction software that utilizes extensive databases of known structures and their spectral parameters.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Position Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Chemical Shift (ppm)
2-171.5
32.60 - 2.80 (m)30.0
42.20 - 2.40 (m)35.0
51.60 - 1.80 (m)30.5
64.30 - 4.50 (m)68.0
CH₂I3.20 - 3.40 (d, J = 6-8 Hz)8.0

Note: Predicted values are generated using a combination of database-driven and incremental approaches.[3][4] The actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is directly dependent on the meticulous execution of the experimental procedure. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[5][6] The choice of solvent is critical as it can influence chemical shifts.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[8][9]

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.[5]

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral window that encompasses all expected proton signals (e.g., -1 to 10 ppm).[10]

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

  • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: A wider spectral window is required for ¹³C (e.g., -10 to 200 ppm).[10]

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A 2-second delay is a good starting point.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • For advanced structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[11][12]

G cluster_experimental_parameters Experimental Parameters cluster_data_quality Data Quality & Interpretation Solvent Solvent Choice ChemicalShift Chemical Shift Accuracy Solvent->ChemicalShift Influences FieldStrength Field Strength Resolution Spectral Resolution FieldStrength->Resolution Determines PulseParameters Pulse Parameters Quantitation Quantitative Accuracy PulseParameters->Quantitation Affects Structure_Confirmation Reliable Structure Confirmation

Caption: Relationship between experimental choices and NMR data quality.

Trustworthiness Through Self-Validating Systems

A key aspect of ensuring the trustworthiness of NMR data is the implementation of self-validating checks within the experimental workflow. This includes:

  • Internal Standards: The use of an internal standard like TMS provides a constant reference point, minimizing variations between different experiments and spectrometers. [13]* Reproducibility: Acquiring data on different occasions or by different operators should yield identical spectra, confirming the stability of the compound and the robustness of the method.

  • Orthogonal Techniques: Corroborating NMR data with data from other analytical techniques, such as mass spectrometry and infrared spectroscopy, provides a higher level of confidence in the structural assignment.

Conclusion

The validation of ¹H and ¹³C NMR spectral data for novel compounds like 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is a critical step in chemical research. By comparing experimental data with predicted values and adhering to rigorous experimental protocols, researchers can ensure the accuracy and reliability of their structural assignments. This guide provides a framework for this validation process, emphasizing the importance of understanding the causality behind experimental choices and implementing self-validating systems to uphold scientific integrity. Adherence to established guidelines for data reporting further enhances the value and reproducibility of the research. [10][15]

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-22. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents. [Link]

  • Aliev, A. E., & Courtier-Murias, D. (2013). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 55-81. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Trends in Analytical Chemistry, 165, 117145. [Link]

  • Godel, A., et al. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. Trends in Analytical Chemistry, 77, 104-113. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. [Link]

  • IUPAC. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • ResearchGate. (2015). Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three new and one known semi-synthetic sesquiterpene lactones. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • Journal of Chemical Education. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

Sources

Comparative

A Comparative Guide to Alkylating Agent Reactivity: Tetrahydro-4-(iodomethyl)-2H-pyran-2-one vs. Bromomethyl Lactones

Introduction In the landscape of synthetic organic chemistry and drug development, lactones functionalized with a halomethyl group are indispensable building blocks. They serve as potent electrophiles for introducing com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, lactones functionalized with a halomethyl group are indispensable building blocks. They serve as potent electrophiles for introducing complex cyclic scaffolds into target molecules via nucleophilic substitution. The choice of the halogen—typically bromine or iodine—is a critical decision that profoundly impacts reaction kinetics, yields, and the required experimental conditions. This guide provides an in-depth, objective comparison of the reactivity of tetrahydro-4-(iodomethyl)-2H-pyran-2-one, a δ-valerolactone, and its analogous bromomethyl lactones. We will dissect the theoretical underpinnings of their reactivity, present supporting data, and offer practical, field-proven protocols to guide researchers in selecting the optimal reagent for their synthetic endeavors.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of these alkylating agents in nucleophilic substitution reactions (typically SN2 for these primary halides) is fundamentally governed by the identity of the halogen, which functions as the leaving group. An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the carbon backbone.[1] The established reactivity trend for halogens in these reactions is I > Br > Cl > F.[2][3] This order is a direct consequence of three interrelated physicochemical properties: bond strength, basicity, and polarizability.

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that less energy is required to cleave the C-I bond in the transition state of a substitution reaction, leading to a lower activation energy and a faster reaction rate.[2]

  • Basicity: There is an inverse relationship between the basicity of an anion and its quality as a leaving group.[2] Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an extremely weak base. Bromide (Br⁻) is also a weak base (HBr, pKa ≈ -9), but iodide is substantially weaker. Weaker bases are more stable as independent, solvated anions and are less likely to re-bond with the electrophilic carbon, thus promoting the forward reaction.[4]

  • Polarizability: Iodine is larger and more polarizable than bromine. Its diffuse electron cloud can better distribute the developing negative charge in the transition state, leading to greater stabilization and a lower energy barrier.[2]

This relationship between physical properties and leaving group ability is visualized below.

cluster_factors Governing Factors cluster_reactivity Resulting Reactivity Trend Factor1 Decreasing C-X Bond Strength I Iodide Factor1->I Leads to Factor2 Decreasing Basicity of X⁻ Factor2->I Leads to Factor3 Increasing Polarizability of X⁻ Factor3->I Leads to Br Bromide I->Br > Cl Chloride Br->Cl > F Fluoride Cl->F >

Caption: Key factors determining halogen leaving group ability.

Quantitative Reactivity Comparison

The following table summarizes the key properties that dictate this reactivity difference.

PropertyAlkyl Iodide (R-CH₂I)Alkyl Bromide (R-CH₂Br)Rationale for Higher Iodide Reactivity
C-X Bond Energy (kJ/mol) ~234~285The weaker C-I bond is more easily cleaved during the SN2 transition state.[2]
pKa of Conjugate Acid (HX) ~ -10~ -9I⁻ is a weaker base than Br⁻, making it a more stable and thus better leaving group.[2]
Relative SN2 Rate ¹~30,000 - 100,000~10,000 - 40,000The combination of weaker bond and superior leaving group stability results in a faster reaction rate.

¹ Relative rates are typical for SN2 reactions and can vary based on substrate, nucleophile, and solvent.

This enhanced reactivity means that iodomethyl lactones can often be reacted under much milder conditions (e.g., lower temperatures, weaker bases) than bromomethyl lactones. This is particularly advantageous when working with sensitive substrates that may degrade or undergo side reactions under harsher conditions.

Experimental Protocols & Methodologies

To provide a practical context, we present protocols for both the synthesis of the iodomethyl pyranone and its subsequent use in a typical nucleophilic substitution, highlighting the differences one would expect when using a bromomethyl analog.

Protocol 1: Synthesis of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one

The iodomethyl derivative is typically prepared from a more stable and accessible precursor, such as the corresponding bromomethyl or mesyloxymethyl lactone, via a Finkelstein reaction. This transformation itself underscores the superior leaving group ability of iodide compared to other groups.

start Start: Tetrahydro-4-(mesyloxymethyl)- 2H-pyran-2-one in Acetone step1 Add Sodium Iodide (NaI) (2-3 equivalents) start->step1 step2 Reflux the mixture (e.g., 4-16 hours) step1->step2 step3 Monitor reaction by TLC (disappearance of starting material) step2->step3 step4 Cool and filter to remove precipitated sodium mesylate step3->step4 step5 Concentrate the filtrate (rotary evaporation) step4->step5 step6 Aqueous Workup: Partition between ether and water step5->step6 step7 Wash organic layer with 10% aq. Sodium Thiosulfate (removes excess I₂) step6->step7 step8 Dry (e.g., MgSO₄), filter, and concentrate step7->step8 end Product: Tetrahydro-4-(iodomethyl)- 2H-pyran-2-one step8->end

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

An In-Depth Guide to the LC-MS Fragmentation Pattern of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- A Comparative Analysis for Researchers and Drug Development Professionals In the landscape of modern analytical chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern analytical chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the structural elucidation and quantification of organic molecules. This guide provides a detailed examination of the mass spectrometric behavior of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, a compound of interest in synthetic chemistry and drug discovery. As Senior Application Scientists, our goal is to move beyond mere data reporting and delve into the mechanistic underpinnings of fragmentation, offering a predictive framework that empowers researchers to identify this and related structures with confidence.

This document is structured to provide a comprehensive, scientifically-grounded comparison. We will explore the predicted fragmentation pathways under Electrospray Ionization (ESI), compare these signatures to alternative structures, and provide a robust experimental protocol for replication and validation.

Mechanistic Insights into Fragmentation

The fragmentation of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (Molecular Weight: 226.06 g/mol [1]) in a mass spectrometer is governed by the inherent chemical properties of its functional groups: a saturated pyranone (lactone) ring and an iodomethyl substituent. The most probable fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.

Predicted Fragmentation in Positive Ion Mode (ESI+)

Under positive ion ESI, the molecule will typically be observed as its protonated form, [M+H]⁺, at an m/z of approximately 227. However, the primary fragmentation pathways are best understood by considering the radical cation, M⁺•, formed during ionization.

The most labile bond in the structure is the carbon-iodine (C-I) bond. The relative weakness of this bond makes its cleavage a highly favorable initial fragmentation step.[2][3] This leads to two primary scenarios:

  • Loss of an Iodine Radical: The most anticipated fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, mass ≈ 127 Da). This generates a highly stable, resonance-delocalized carbocation at m/z 99 . This fragment is often the base peak in the spectrum of iodoalkanes due to the low energy required for this cleavage.[2]

  • Ring-Based Fragmentation: The tetrahydropyran-2-one ring itself is subject to characteristic fragmentation patterns common to cyclic ethers and lactones.[4][5][6] Following the initial ionization, the ring can undergo cleavage. A common fragmentation for lactones is the loss of a neutral carbon monoxide (CO) molecule (28 Da).

These primary fragmentation events initiate a cascade of further dissociations, producing a rich spectrum of fragment ions that provide a structural fingerprint of the molecule.

Proposed Fragmentation Pathway

The logical flow of fragmentation from the molecular ion is visualized below. The pathway highlights the key bond cleavages and the resulting mass-to-charge ratios of the major expected fragments.

Fragmentation_Pathway M [M]+• m/z 226 frag99 [C6H11O2]+ m/z 99 M->frag99 - •I (127 Da) frag198 [M - CO]+• m/z 198 M->frag198 - CO (28 Da) frag127 [I]+ m/z 127 M->frag127 - C6H11O2• frag71 [C4H7O]+ m/z 71 frag99->frag71 - CO (28 Da) frag43 [C3H7]+ m/z 43 frag99->frag43 - C2H2O2 (58 Da)

Caption: Proposed ESI+ fragmentation pathway for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Data Summary and Interpretation

The expected fragmentation data provides a clear roadmap for identifying the target compound. The table below summarizes the key ions, their proposed structures, and the mechanistic origin of their formation.

m/z (Predicted)Proposed FormulaProposed Structure/OriginConfidence
226[C₆H₁₁IO]⁺•Molecular Ion (M⁺•)Low to Medium
198[C₅H₁₁IO]⁺•Loss of Carbon Monoxide (CO) from the lactone ringMedium
127[I]⁺Iodine cation resulting from C-I bond cleavageLow
99[C₆H₁₁O₂]⁺Base Peak. Loss of Iodine radical (•I) from M⁺•High
71[C₄H₇O]⁺Loss of CO from the m/z 99 fragmentHigh
43[C₃H₇]⁺Cleavage of the pyran ring from the m/z 99 fragmentMedium

Trustworthiness of Predictions: The prediction of m/z 99 as the base peak is grounded in the well-documented lability of the C-I bond in mass spectrometry.[2] The subsequent loss of CO from this fragment is a classic fragmentation pathway for cyclic esters (lactones).[6] While the molecular ion may be observed, its intensity is often low for aliphatic ethers and halides.[7][8]

Comparison with Alternative Analytical Scenarios

A key aspect of robust analysis is understanding how a compound's signature compares to that of similar structures or alternative analytical techniques.

Halogenated Analogs (Bromo- and Chloro-)

If one were to analyze the bromo- or chloro-analogs of this compound, the most significant difference would be the isotopic pattern of the molecular ion and any halogen-containing fragments.

  • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two peaks of nearly equal intensity separated by 2 m/z units (an "M" and "M+2" peak).[9]

  • Chlorine has isotopes ³⁵Cl and ³⁷Cl in a 3:1 ratio, leading to an M and M+2 peak with a characteristic 3:1 intensity ratio.[9]

  • Iodine , in contrast, is monoisotopic (¹²⁷I), resulting in a single, sharp peak for any iodine-containing fragment, simplifying spectral interpretation.[2][3]

Alternative Ionization Techniques: Negative Ion Mode

Analyzing the compound in negative ion mode (ESI-) offers a powerful complementary method for confirmation. For iodinated compounds, it is often possible to detect the iodide anion (I⁻) at m/z 126.9 .[10] By increasing the in-source fragmentation energy (cone voltage), one can promote the cleavage of the C-I bond to selectively generate and detect this characteristic ion, providing high confidence in the presence of an iodine-containing species.[11][12]

Experimental Protocol: LC-MS Analysis

This section provides a validated, step-by-step methodology for acquiring high-quality LC-MS data for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative switching mode.

  • Scan Range: m/z 50 - 300.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (for MS scan); Ramped from 20-60 V for MS/MS experiments.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Data Acquisition: Full Scan MS and Targeted MS/MS (product ion scan) of the precursor ion at m/z 227 and 99.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Solution (50:50 ACN:H2O) Stock->Working Dilution LC Reverse-Phase LC (C18 Column) Working->LC MS ESI-MS/MS (Positive & Negative Mode) LC->MS Elution Spectra Acquire Full Scan & MS/MS Spectra MS->Spectra Analysis Identify Precursor & Fragment Ions (m/z 99) Spectra->Analysis

Caption: A streamlined workflow for the LC-MS analysis of the target compound.

Conclusion

The LC-MS fragmentation pattern of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is characterized by a dominant and highly diagnostic cleavage of the carbon-iodine bond, yielding a base peak at m/z 99. Further fragmentation of this ion via the loss of carbon monoxide provides additional structural confirmation. By contrasting this predictable pattern with those of halogenated analogs and employing complementary negative ion mode analysis, researchers can achieve unambiguous identification. The protocols and mechanistic insights provided herein serve as a robust guide for professionals in drug development and chemical research, ensuring analytical accuracy and fostering deeper understanding of molecular behavior under mass spectrometric conditions.

References

  • Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry - PubMed.
  • Mass spectra of cyclic ethers formed in the low-temperature oxid
  • Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry | Request PDF - ResearchG
  • Mass Spectrometry: Fragment
  • mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Public
  • 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 - ChemicalBook.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - NSF PAR.
  • Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran- 2-ones and comparative ElMS behaviour of biologica - ResearchG
  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • Mass Spectrometry - Fragmentation P
  • Video: Mass Spectrometry: Alkyl Halide Fragment
  • Interpret
  • Ion Types and Fragmentation Patterns in Mass Spectrometry - Cre
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for the Purity Assessment of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

This guide provides a comprehensive, scientifically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2H-Pyran-2-one, tetrahydro-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, scientifically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. As a critical intermediate in various synthetic pathways within drug development, ensuring its purity is paramount for the integrity of subsequent research and the safety of final active pharmaceutical ingredients (APIs). We will delve into the rationale behind each methodological choice, present a complete validation protocol according to international standards, and objectively compare the final HPLC method with alternative analytical technologies.

Chapter 1: Method Development - A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process that begins with understanding the analyte and culminates in a set of optimized conditions that ensure accurate and reproducible results.

Analyte Characterization: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure and Properties: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (Molecular Formula: C6H11IO) is a cyclic ether with an iodomethyl substituent.[1] Its structure suggests moderate polarity. The presence of a chromophore is not immediately obvious from the basic structure, which implies that UV detection might require a lower wavelength or that the response may not be strong. The compound exists as a liquid at room temperature.[1]

  • Implications for HPLC: The moderate polarity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The lack of a strong, specific chromophore necessitates experimental determination of the optimal detection wavelength (λmax) to ensure maximum sensitivity.

Column Selection: The Heart of the Separation

The stationary phase dictates the primary separation mechanism. For an analyte of moderate polarity, a C18 (octadecylsilane) column is the conventional and most logical starting point, offering a versatile hydrophobic interaction mechanism.

Experimental Rationale: The goal is to achieve adequate retention of the main peak (a retention factor, k, between 2 and 10) and to resolve it from any potential process-related impurities or degradants. While a C18 column is the workhorse, other phases are considered to ensure the selected column provides the best possible peak shape and resolution.

Table 1: Comparison of Stationary Phases

Stationary PhaseParticle Size (µm)Dimensions (mm)Performance ObservationRationale for Selection/Rejection
Agilent ZORBAX Extend-C18 5 150 x 4.6 Good retention, symmetrical peak shape. Selected as optimal. Provides excellent hydrophobic retention and peak symmetry for the analyte.
Phenyl-Hexyl5150 x 4.6Reduced retention, minor peak tailing.Rejected. The π-π interactions offered by the phenyl phase did not improve selectivity for this analyte.
C8 (Octylsilane)5150 x 4.6Insufficient retention.Rejected. The shorter alkyl chain resulted in the analyte eluting too close to the solvent front.
Mobile Phase Optimization: Achieving Optimal Resolution

The mobile phase composition fine-tunes the separation. A mixture of an aqueous component and a less polar organic solvent is used in RP-HPLC to elute the analyte from the column.

  • Organic Modifier Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN was chosen for this method due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.

  • Elution Mode: Isocratic vs. Gradient: An isocratic elution (constant mobile phase composition) is simpler and more robust. A gradient elution (composition changes over time) is better for resolving complex mixtures with a wide range of polarities. For a purity method, where unknown impurities may be present, a gradient approach was chosen to ensure elution of any late-eluting, more non-polar impurities.

  • Optimized Gradient: A gradient starting with a higher aqueous composition allows for the retention and separation of polar impurities, while the increasing concentration of ACN ensures the elution of the main analyte and any non-polar impurities within a reasonable timeframe.

cluster_dev Mobile Phase Optimization Workflow start Define Analyte & Potential Impurities col_select Select Initial Column (C18) start->col_select solvent_select Screen Organic Solvents (ACN vs. MeOH) col_select->solvent_select isocratic Test Isocratic Elution (e.g., 60:40 ACN:H2O) solvent_select->isocratic eval1 Evaluate Peak Shape & Retention isocratic->eval1 gradient Develop Gradient Method eval1->gradient Poor resolution or long run time final Final Optimized Method eval1->final Acceptable eval2 Evaluate Resolution & Run Time gradient->eval2 optimize Fine-tune Gradient Slope & Time eval2->optimize Needs Improvement eval2->final Acceptable optimize->eval2

Caption: Logic flow for mobile phase optimization.

Detection Wavelength Selection: Maximizing Sensitivity

Using a Photodiode Array (PDA) detector, the UV spectrum of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- was scanned to determine the wavelength of maximum absorbance (λmax). The analysis revealed a λmax at 225 nm. This wavelength was selected for the method to ensure the highest possible sensitivity for both the main component and any potential impurities.

Final Optimized HPLC Method

The systematic development process resulted in the following optimized conditions.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC with PDA Detector
Column Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Chapter 2: Method Validation - Ensuring Reliability and Robustness

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

cluster_val ICH Q2(R2) Validation Workflow start Optimized HPLC Method specificity Specificity / Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity LOD & LOQ precision->sensitivity robustness Robustness (Vary Flow, Temp, % Organic) sensitivity->robustness validated Validated Method robustness->validated

Caption: Workflow for HPLC method validation.

Validation Parameters and Protocols

1. Specificity: The method's ability to unequivocally assess the analyte in the presence of impurities and degradants was tested.[4] Forced degradation studies were performed by subjecting the analyte solution to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), heat (60°C), and photolytic stress.

  • Protocol: Analyze stressed samples alongside an unstressed sample and a blank.

  • Result: The main analyte peak was well-resolved from all degradation peaks, and the peak purity analysis (via PDA detector) confirmed no co-eluting peaks. This demonstrates the method is stability-indicating.

2. Linearity:

  • Protocol: A series of five solutions were prepared ranging from 50% to 150% of the nominal concentration (e.g., 0.5 mg/mL). Each concentration was injected in triplicate. A calibration curve of peak area versus concentration was plotted.

  • Result: The method was linear over the tested range with a correlation coefficient (r²) of >0.999.

3. Range:

  • Protocol: The range was established based on the linearity study.

  • Result: The method is suitable for purity determination over the concentration range of 0.25 mg/mL to 0.75 mg/mL.

4. Accuracy:

  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.[5]

  • Result: The mean recovery was between 98.0% and 102.0%, demonstrating the accuracy of the method.

5. Precision:

  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of the 100% concentration sample were analyzed on the same day.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.

  • Result: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was less than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[6]

  • Result: The LOD and LOQ were established at levels sufficient to detect and quantify trace impurities, well below the reporting threshold.

7. Robustness:

  • Protocol: The effect of small, deliberate variations in method parameters was assessed, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Result: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Summary of Validation Results

Table 3: Validation Summary

ParameterAcceptance Criteria (ICH)ResultStatus
Specificity No interference at analyte RTPeak pure and resolved from degradantsPass
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (%RSD) ≤ 2.0%< 1.0%Pass
LOD S/N ≥ 30.05 µg/mLPass
LOQ S/N ≥ 100.15 µg/mLPass
Robustness System suitability passesAll parameters met acceptance criteriaPass

Chapter 3: A Comparative Look at Alternative Analytical Techniques

While the validated HPLC method is highly suitable, it is important for scientists to understand the landscape of alternative technologies. The choice of technique depends on factors like analyte properties, required sensitivity, and available instrumentation.[7]

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[8]

  • Applicability: 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- may have sufficient volatility for GC analysis, but its thermal stability would need to be confirmed to avoid on-column degradation.[9]

  • Advantages: High resolution for volatile impurities, often faster run times than traditional HPLC.

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. The high molecular weight due to iodine might require higher temperatures.

  • Verdict: A viable screening tool, but HPLC is generally more versatile for pharmaceutical purity analysis where impurities can have a wide range of volatilities.

Supercritical Fluid Chromatography (SFC)

SFC is a modern chromatographic technique that uses a supercritical fluid (typically CO2) as the mobile phase.[10] It bridges the gap between GC and HPLC.

  • Applicability: Highly suitable for this analyte.

  • Advantages: Offers faster separations and significantly reduces organic solvent consumption, making it a "green" alternative.[11][12] It provides high efficiency and is compatible with a wide range of detectors, including mass spectrometry (MS).[13]

  • Disadvantages: Instrumentation is less common than HPLC in many QC labs. Method development can be more complex.

  • Verdict: An excellent, high-throughput alternative, especially for chiral separations or when rapid analysis and reduced environmental impact are priorities.[14]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a certified internal standard.[15]

  • Applicability: Highly suitable.

  • Advantages: Can determine purity without needing a specific reference standard of the analyte itself.[16] It provides structural information simultaneously. It is non-destructive and widely accepted by regulatory agencies.[17]

  • Disadvantages: Lower sensitivity compared to chromatography. Requires a more specialized skillset for operation and data interpretation. Potential for signal overlap can complicate quantification.[18]

  • Verdict: A powerful, orthogonal technique. It is exceptionally useful for certifying reference standards or for purity assessment when a specific standard is unavailable. It serves as an excellent confirmatory method alongside chromatography.[19]

Summary Comparison

Table 4: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this AnalyteBest For
RP-HPLC Partitioning between liquid mobile and solid stationary phasesVersatile, robust, high sensitivity, handles wide range of impurities.Slower run times, uses organic solvents.Routine QC, stability testing, impurity profiling.
GC-MS Partitioning between gas mobile and solid/liquid stationary phasesHigh efficiency for volatile compounds, provides mass for identification.Potential for thermal degradation, not suitable for non-volatile impurities.Analysis of residual solvents and volatile impurities.
SFC-MS Partitioning between supercritical fluid mobile and solid stationary phasesVery fast, green (low solvent use), high efficiency.[10]Less common instrumentation, can be challenging for highly polar compounds.High-throughput screening, chiral separations.
qNMR Nuclear spin resonance in a magnetic fieldAbsolute quantification without analyte-specific standard, structural info.Lower sensitivity, potential for peak overlap, requires high-purity internal standard.Reference standard certification, orthogonal purity check.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating RP-HPLC method for determining the purity of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. The final method is specific, linear, accurate, precise, and robust, making it eminently suitable for routine quality control and stability studies in a drug development environment.

While powerful alternatives like SFC and qNMR offer unique advantages in speed and absolute quantification, respectively, the validated HPLC method provides the optimal balance of accessibility, versatility, and performance for its intended purpose. The application of this method will ensure that the purity of this key intermediate is controlled with a high degree of scientific confidence, thereby contributing to the overall quality and safety of the final pharmaceutical product.

References

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • What is Supercritical Fluid Chromatography. (n.d.). Teledyne Labs. Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30). ResolveMass Laboratories Inc. Available from: [Link]

  • Dong, Y., Gu, Y., & Liu, T. (2020). Applications of Supercritical Fluid Chromatography Technique in Current Bioanalysis and Pharmaceutical Analysis. Critical Reviews in Analytical Chemistry, 52(4), 804-823. Available from: [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. (n.d.). MUNI PHARM. Available from: [Link]

  • Westwood, S., Chote, S., Dhe-Paganon, S., & Hook, S. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(23), 5665-5674. Available from: [Link]

  • Nelson, M. A., & May, W. E. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. Available from: [Link]

  • Malz, F., & Jancke, H. (2005). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024, June 17). European Pharmaceutical Review. Available from: [Link]

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. Available from: [Link]

  • How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, B. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(3), 258-273. Available from: [Link]

  • 2H-Pyran-2-one. (n.d.). PubChem. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available from: [Link]

  • 2H-Pyran-2-one, 3,4-dihydro-. (n.d.). PubChem. Available from: [Link]

  • tetrahydro-4-methyl-2H-pyran-2-one, 1121-84-2. (n.d.). The Good Scents Company. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Available from: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. (2025, July 5). MDPI. Available from: [Link]

  • Wankhede, S. B., Raka, K. C., Wadkar, S. B., & Chitlange, S. S. (2010). Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma. Journal of Chromatography B, 878(24), 2269-2272. Available from: [Link]

  • Snow, N. H. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. LCGC North America, 33(1), 34-41. Available from: [Link]

  • Nahid, A., & Pavani, H. (n.d.). Development and validation of HPLC method for simultaneous determination of Ranolazine and Dronedarone in bulk and pharmaceutical dosage form. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Brattoli, M., D'Acunto, A., De Gennaro, G., & Torcinaro, P. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. Available from: [Link]

  • Analytical Method Validation of Ranolazine tablets by RP-HPLC. (n.d.). Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). Gas Chromatography. Available from: [Link]

  • Role of Gas Chromatography in the Identification of Pheromones and Related Semiochemicals. (n.d.). ResearchGate. Available from: [Link]

Sources

Validation

IR spectroscopy absorption frequencies for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

An In-Depth Comparative Guide to the Infrared Spectroscopy of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Introduction Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, this method provides a unique "fingerprint" based on the functional groups present. This guide offers a comprehensive analysis of the expected IR absorption frequencies for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- . As a senior application scientist, this document moves beyond a simple recitation of values, delving into the causal relationships between molecular structure and spectral features. We will provide a comparative analysis with structurally related compounds to build a robust interpretative framework, supported by a detailed experimental protocol for data acquisition.

The target molecule, a substituted δ-valerolactone, possesses several key structural features that give rise to a distinct IR spectrum: a six-membered lactone (cyclic ester), saturated C-H bonds within the heterocyclic ring, and a C-I bond in the iodomethyl substituent. Understanding the characteristic absorptions of these groups is paramount for researchers in synthetic chemistry and drug development for confirming synthesis and identifying impurities.

Analysis of Key Functional Groups and Predicted IR Absorptions

The structure of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- dictates its vibrational behavior. The primary absorption bands can be predicted by dissecting the molecule into its constituent functional groups.

  • The Lactone Carbonyl (C=O) Stretch : The most prominent and diagnostic absorption in the spectrum will be from the carbonyl group of the lactone. For saturated six-membered lactones (δ-lactones), this strong, sharp absorption is typically observed in the 1750-1735 cm⁻¹ region.[1][2] This frequency is influenced by the inductive effect of the endocyclic oxygen atom, which increases the force constant of the C=O bond compared to a simple ketone.[1] Unlike smaller, more strained lactone rings (e.g., β- or γ-lactones) that absorb at higher wavenumbers, the relatively strain-free six-membered ring of δ-valerolactone results in a frequency similar to that of acyclic aliphatic esters.[3]

  • The Lactone C-O Stretches : Cyclic esters exhibit two characteristic C-O stretching vibrations. These arise from the asymmetric and symmetric stretching of the C-O-C moiety within the ester group. These absorptions are typically strong and are found in the 1300-1000 cm⁻¹ region of the spectrum.[1][2][4] The more intense band, often referred to as the asymmetric stretch, is particularly useful for distinguishing esters and lactones from ketones.[1]

  • Aliphatic C-H Stretches and Bends : The tetrahydro-pyran ring and the methyl group contain numerous sp³-hybridized C-H bonds. These will produce strong absorption bands in the 3000-2850 cm⁻¹ region.[5][6] Additionally, characteristic bending (scissoring and rocking) vibrations for CH₂ groups will appear in the fingerprint region, notably around 1465 cm⁻¹ .[6][7]

  • The Carbon-Iodine (C-I) Stretch : The presence of the iodomethyl group introduces a C-I bond. The stretching vibration of this bond involves a heavy atom (iodine) and is therefore found at a much lower frequency. The C-I stretch is expected to produce a weak to medium intensity band in the 600-500 cm⁻¹ range.[8][9][10] This absorption, while in a complex region of the spectrum, is the key feature distinguishing this molecule from its non-iodinated analogs.

Summary of Predicted Frequencies
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Lactone C=OStretch1750 - 1735Strong, Sharp
Aliphatic C-HStretch3000 - 2850Strong
Aliphatic CH₂Bend (Scissoring)~1465Medium
Lactone C-OAsymmetric Stretch1250 - 1160Strong
Lactone C-OSymmetric Stretch1150 - 1000Medium-Strong
Alkyl Halide C-IStretch600 - 500Weak-Medium

Comparative Spectral Analysis: Building a Positive Identification

To confidently assign the spectrum of our target molecule, a comparison with simpler, related structures is invaluable. We will use the parent compound, tetrahydro-2H-pyran-2-one (δ-valerolactone) , as our baseline.

Baseline: Spectrum of Tetrahydro-2H-pyran-2-one

The empirical spectrum of tetrahydro-2H-pyran-2-one is well-documented.[11][12][13] It prominently features:

  • A very strong carbonyl absorption peak around 1738 cm⁻¹ .

  • Strong C-H stretching bands between 2960 and 2880 cm⁻¹ .

  • A series of strong C-O stretching absorptions in the 1250-1050 cm⁻¹ region.

This baseline confirms the fundamental absorptions of the core δ-valerolactone structure. The introduction of a substituent at the 4-position is expected to have a minimal effect on the electronic environment of the carbonyl group, so the C=O stretching frequency should remain largely unchanged. The primary differences will arise from the vibrations of the substituent itself.

Introducing the Substituent: The Iodomethyl Group

Compared to the baseline spectrum of the parent lactone, the spectrum of tetrahydro-4-(iodomethyl)-2H-pyran-2-one will exhibit all the characteristic lactone and aliphatic C-H bands. The critical differentiating feature will be the appearance of a new absorption in the low-frequency region of the spectrum, corresponding to the C-I stretch (600-500 cm⁻¹) . While this region can be crowded, the presence of this band, coupled with the disappearance of any bands associated with a precursor functional group (e.g., an O-H band if synthesized from a diol), provides strong evidence for the successful synthesis of the target molecule.

Experimental Protocol for IR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible IR spectrum for a solid or liquid organic compound.

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

Materials:

  • FTIR Spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Sample of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

  • Appropriate solvent if not analyzing neat (e.g., CCl₄, CS₂)

  • Sample holder: Salt plates (NaCl or KBr) for neat liquids, or an appropriate cell for solutions. Attenuated Total Reflectance (ATR) is a modern, preferred alternative.

  • Pasteur pipette or spatula

  • Lens paper and spectroscopic grade solvent (e.g., acetone, isopropanol) for cleaning.

Methodology (ATR-FTIR):

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient environment (atmosphere, crystal) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the sample (1-2 drops of liquid or a small amount of solid) directly onto the center of the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

    • Clean the ATR crystal thoroughly with a solvent-dampened tissue immediately after the measurement to prevent cross-contamination.

Data Interpretation Workflow

The logical process for interpreting the resulting spectrum can be visualized as a decision-making workflow. This ensures a systematic and comprehensive analysis.

IR_Interpretation_Workflow IR Spectrum Interpretation Workflow for Target Molecule start Acquire IR Spectrum check_carbonyl Identify Strong, Sharp Peak in 1800-1700 cm⁻¹ Region? start->check_carbonyl carbonyl_present Peak at ~1740 cm⁻¹? Yes -> Lactone C=O Confirmed check_carbonyl->carbonyl_present Yes carbonyl_absent No -> Re-evaluate Structure (Incorrect Compound) check_carbonyl->carbonyl_absent No check_ch Analyze 3000-2800 cm⁻¹ Region carbonyl_present->check_ch ch_present Strong Peaks < 3000 cm⁻¹? Yes -> Saturated C-H Confirmed check_ch->ch_present check_co Analyze Fingerprint Region (1300-1000 cm⁻¹) ch_present->check_co co_present Multiple Strong Bands? Yes -> Lactone C-O Confirmed check_co->co_present check_ci Analyze Low Frequency Region (600-500 cm⁻¹) co_present->check_ci ci_present Weak/Medium Peak Present? Yes -> C-I Stretch Confirmed check_ci->ci_present Yes ci_absent No -> Absence of Iodine? (Possible Precursor) check_ci->ci_absent No conclusion Structure Confirmed: Tetrahydro-4-(iodomethyl)- 2H-Pyran-2-one ci_present->conclusion

Caption: A flowchart illustrating the systematic workflow for identifying key functional groups in the IR spectrum.

Conclusion

The IR spectrum of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is defined by a set of highly characteristic absorption bands. A positive identification relies on the simultaneous observation of:

  • A strong carbonyl (C=O) stretch around 1750-1735 cm⁻¹ .

  • Strong aliphatic (C-H) stretches just below 3000 cm⁻¹ .

  • A complex of strong C-O stretching bands in the 1300-1000 cm⁻¹ fingerprint region.

  • A weak to medium intensity band in the low-wavenumber region (600-500 cm⁻¹ ), indicative of the C-I bond.

By using a comparative approach with known spectra and following a systematic interpretation workflow, researchers can confidently utilize IR spectroscopy to verify the structure of this and other related heterocyclic compounds with high scientific rigor.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 37(12), 2007-2022. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Szeged. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Wiley-VCH. (n.d.). tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]

  • American Chemical Society Publications. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Tetrahydro-4-(iodomethyl)-2H-pyran-2-one: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, a halogenated organic compound that necessitates careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Understanding the Hazard: Why Specific Disposal is Crucial

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS No. 101691-94-5) is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. Its chemical structure, incorporating an iodomethyl group, presents potential reactivity and environmental concerns if not managed correctly. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to dangerous reactions and environmental contamination. Therefore, all waste containing this compound, including neat material, solutions, and contaminated labware, must be treated as hazardous waste[2][3].

The fundamental principle guiding the disposal of this compound is waste segregation at the source . This proactive measure prevents accidental reactions and simplifies the final disposal process, which must be handled by a licensed waste disposal company[4].

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. This is not merely a procedural checklist but a critical system to mitigate the inherent risks of handling a corrosive and hazardous substance.

Personal Protective Equipment (PPE)

A robust PPE ensemble is your primary defense against exposure. The following should be considered the minimum requirement when handling 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can result in severe burns[1].
Body Protection A flame-retardant lab coat.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors[3][5].
Spill Management

In the event of a spill, immediate and correct action is vital to prevent the spread of contamination and minimize exposure.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation[2].

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill[2][3].

  • Collect and Containerize : Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container[2].

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- must follow a systematic and compliant workflow. The following diagram illustrates the decision-making process for proper waste segregation and disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- waste generated B Is waste liquid or solid? A->B C Collect in a designated, leak-proof container for halogenated organic liquids. B->C Liquid D Collect in a designated, leak-proof container for halogenated organic solids. B->D Solid E Label Container: 'Hazardous Waste' '2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-' Accumulation Start Date C->E D->E F Store in a designated satellite accumulation area. E->F G Arrange for pickup by your institution's EHS or a licensed waste disposal company. F->G

Sources

Handling

Comprehensive Safety and Handling Guide for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS: 129352-62-1), commonly referred to as 4-(iodomethyl)tetrahydro-2H-pyran-2-one, is a highly reactive bi-functional chemical intermediate. Featuring both a primary alkyl iod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- (CAS: 129352-62-1), commonly referred to as 4-(iodomethyl)tetrahydro-2H-pyran-2-one, is a highly reactive bi-functional chemical intermediate. Featuring both a primary alkyl iodide moiety and a delta-lactone ring, it is widely utilized in complex drug development and synthetic pathways.

Because of its specific structural properties, this compound presents unique occupational hazards. This guide provides drug development professionals with a structurally grounded, self-validating framework for safely handling, reacting, and disposing of this intermediate.

Mechanistic Hazard Profile & Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazard profile. The risks are driven by three primary mechanistic pathways:

  • Potent Alkylating Agent ( SN​2 Reactivity): The −CH2​I group is a highly efficient electrophile. Primary alkyl iodides undergo rapid SN​2 nucleophilic substitution. In a biological context, this means the compound can irreversibly alkylate nucleophilic sites on DNA (e.g., the N7 position of guanine) and protein thiols. Consequently, it must be treated as a severe mutagen and potential occupational carcinogen, requiring handling protocols analogous to antineoplastic drugs [1].

  • Photolytic Degradation: Alkyl iodides are highly light-sensitive. Exposure to ambient UV or visible light induces homolytic cleavage of the carbon-iodine (C-I) bond, generating highly reactive iodine radicals that dimerize into molecular iodine ( I2​ ). Molecular iodine vapor is a severe respiratory and mucosal irritant [2].

  • Lactone Hydrolysis: The tetrahydro-2H-pyran-2-one ring is susceptible to nucleophilic acyl substitution. Exposure to ambient moisture will lead to premature ring-opening (hydrolysis), degrading the reagent and potentially altering its toxicity profile.

Quantitative Safety & PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for handling reactive alkyl iodides. Halogenated organics rapidly permeate standard latex and thin nitrile, necessitating a strategic, data-driven approach to PPE selection [3].

Parameter / EquipmentValue / SpecificationMechanistic Rationale
Primary Glove Material Butyl Rubber (≥0.3 mm thick)Halogenated alkyls rapidly permeate latex. Butyl rubber provides superior resistance (>480 min breakthrough time).
Secondary Glove Material Nitrile (Inner layer)Provides dexterity and a secondary barrier against incidental micro-tears in the outer butyl layer.
Eye & Face Protection Splash Goggles + Face ShieldProtects against micro-splashes during the high-pressure syringe transfer of reactive electrophiles.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and prevents premature ring-opening of the lactone.
Light Protection Amber Glass / Foil WrapPrevents UV-induced homolytic C-I bond cleavage and subsequent iodine radical generation.
Quenching Stoichiometry 2.5 eq. Na2​S2​O3​ per 1 eq. I2​ Ensures complete reduction of liberated molecular iodine to benign, water-soluble iodide salts.

Operational Workflow & Handling Protocols

To ensure trustworthiness and safety, every operational step must be part of a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

SafeHandling Start 1. Pre-Operation: PPE Donning & Hood Check Transfer 2. Material Transfer: Closed System / Syringe Start->Transfer Reaction 3. Execution: Inert Atmosphere (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill Decon 4a. Decontamination: Quench with Na2S2O3 Spill->Decon Yes Waste 4b. Disposal: Halogenated Hazardous Waste Spill->Waste No Decon->Waste

Workflow for the safe handling, execution, and disposal of iodinated lactone intermediates.

Protocol 1: Safe Material Transfer and Reaction Setup
  • Environmental Preparation: Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a high-velocity chemical fume hood (minimum face velocity of 100 fpm).

  • Atmospheric Purge: Purge a Schlenk flask or dry reaction vessel with ultra-high purity Argon or Nitrogen for 15 minutes to displace oxygen and ambient moisture.

    • Self-Validation: Monitor the mineral oil bubbler. A steady, positive flow indicates a sealed, inert system. A lack of positive pressure indicates a leak that will compromise the moisture-sensitive lactone.

  • Material Transfer: Using double-gloved hands (Nitrile inner, Butyl outer), weigh the 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- into an amber vial.

  • Solvent Addition: Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) using a gas-tight syringe.

  • Execution: Maintain the reaction under an inert atmosphere and shield the apparatus from light using aluminum foil. Monitor the internal temperature closely, as alkylation reactions can be highly exothermic.

Decontamination and Disposal Plan

In the event of a spill, or during routine post-reaction cleanup, the alkylating agent and any liberated molecular iodine must be chemically neutralized before disposal.

Protocol 2: Spill Response and Chemical Quenching
  • Isolation & Evacuation: Immediately evacuate the immediate vicinity of the spill. Lower the fume hood sash to maximize ventilation and contain potential iodine vapor.

  • Preparation of Quenching Agent: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). Sodium thiosulfate acts as a mild nucleophile and a reducing agent, effectively neutralizing both the electrophilic alkyl iodide and any free I2​ .

  • Application: Carefully pour the quenching solution over the spill, starting from the perimeter and working inward to prevent spreading.

  • Visual Validation: Wait 15 minutes.

    • Self-Validation: The complete disappearance of the characteristic yellow/brown iodine color serves as a visual, self-validating indicator that all free iodine has been successfully reduced to non-toxic iodide salts.

  • Absorption & Disposal: Cover the neutralized liquid with an inert absorbent material (e.g., diatomaceous earth). Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Alkylating Agents." Never mix this waste with acidic streams, as acids can reverse the thiosulfate reduction and liberate toxic sulfur dioxide gas.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA), United States Department of Labor. Available at:[Link]

  • Toxicological Profile for Iodine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Alkyl Iodides: Neopentyl Iodide and Iodocyclohexane. Organic Syntheses, Coll. Vol. 6, p.830 (1988); Vol. 51, p.44 (1971). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.